molecular formula C21H23NO4 B2791465 Fmoc-D-isoleucine CAS No. 143688-83-9; 71989-23-6

Fmoc-D-isoleucine

Cat. No.: B2791465
CAS No.: 143688-83-9; 71989-23-6
M. Wt: 353.418
InChI Key: QXVFEIPAZSXRGM-BFUOFWGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-isoleucine is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-BFUOFWGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143688-83-9
Record name Fmoc-D-isoleucine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fmoc-D-Isoleucine: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document serves as an in-depth technical guide on the chemical properties, structure, and application of Fmoc-D-isoleucine, a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. This guide provides detailed experimental protocols and key data to support the strategic incorporation of this non-natural amino acid into synthetic peptides.

Core Chemical Properties and Structure

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine, is a chiral amino acid derivative widely employed in solid-phase peptide synthesis (SPPS).[1] The attachment of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to the alpha-amino function allows for a temporary, stable protection that can be removed under mild basic conditions, a cornerstone of the most prevalent SPPS strategy.[1][2][3]

The D-configuration of the isoleucine residue is particularly valuable for synthesizing peptides with enhanced proteolytic resistance, modulated secondary structures, and improved bioavailability, making it a key building block for antimicrobial peptides, enzyme inhibitors, and various peptidomimetics.[1]

Chemical Structure

IUPAC Name: (2R,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-methylpentanoic acid.

SMILES: CC--INVALID-LINK--=O)C(O)=O">C@HC.

Molecular Formula: C₂₁H₂₃NO₄.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
CAS Number 143688-83-9
Molecular Weight 353.4 g/mol (or 353.41 g/mol )
Appearance White to off-white powder/solid
Melting Point 146 - 153 °C
Optical Rotation [α]D²⁵ = +10 ± 1° (c=1 in DMF)
Purity ≥98.5% (HPLC)
Solubility Soluble in DMF, DMSO, NMP, Chloroform, Dichloromethane, Ethyl Acetate.
Storage Conditions Store at 2-8°C. Powder can be stored at -20°C for up to 3 years.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block for the assembly of peptide chains on a solid support. The synthesis follows a cyclical process of deprotection, washing, coupling, and further washing to elongate the peptide chain one amino acid at a time.

Logical Workflow of Fmoc-SPPS

The diagram below illustrates the core iterative cycle of solid-phase peptide synthesis using Fmoc-protected amino acids.

spss_workflow cluster_cycle Fmoc-SPPS Cycle cluster_reagents Reagents Resin Resin-Bound Peptide (N-terminus Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 FreeAmine Resin-Bound Peptide (Free N-terminus) Wash1->FreeAmine Coupling 3. Coupling (Fmoc-D-Ile-OH + Activator) FreeAmine->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Resin Repeat for next amino acid Piperidine Piperidine/DMF Piperidine->Deprotection DMF DMF DMF->Wash1 DMF->Wash2 AminoAcid This compound AminoAcid->Coupling Activator HATU/HBTU + DIPEA Activator->Coupling

Core workflow of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key steps of a manual Fmoc-SPPS cycle on a 0.1 mmol scale. Adjust reagent quantities based on resin loading and synthesis scale.

Protocol 1: Resin Swelling
  • Preparation: Place the desired amount of resin (e.g., 100-250 mg, depending on loading) into a fritted reaction vessel.

  • Solvation: Add sufficient N,N-Dimethylformamide (DMF) to completely cover the resin beads (approx. 10-15 mL per gram of resin).

  • Swelling: Agitate the resin suspension at room temperature for 30-60 minutes to ensure complete and uniform swelling.

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Group Deprotection
  • Initial Treatment: Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for 3-5 minutes.

  • Drain: Remove the deprotection solution.

  • Second Treatment: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and dibenzofulvene byproducts.

Protocol 3: Amino Acid Coupling with HATU/HBTU
  • Activation Solution: In a separate vial, dissolve the this compound (4 equivalents based on resin substitution) and an aminium coupling reagent such as HATU or HBTU (3.8-3.9 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution.

  • Pre-activation: Gently mix the solution and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected, washed resin.

  • Incubation: Agitate the reaction mixture for 30-120 minutes at room temperature. Reaction completion can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 4: Cleavage from Resin and Final Deprotection
  • Final Wash: After the final SPPS cycle, wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail. A common formulation is "Reagent K," which consists of Trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) (e.g., 82.5% : 5% : 5% : 5% : 2.5% v/v). The exact composition depends on the peptide sequence. Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved and fully deprotected peptide.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Purification: Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified via reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Fmoc-D-Isoleucine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of Fmoc-D-isoleucine, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound, systematically known as N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine, is a non-natural, chiral amino acid derivative.[1] Its defining feature is the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino functionality, which is instrumental for the stepwise assembly of amino acids in peptide chains.[2] The D-configuration of the isoleucine residue confers unique and valuable properties to the resulting peptides.

A summary of its key quantitative properties is presented below:

PropertyValueSource
Molecular Formula C₂₁H₂₃NO₄[1][2][3]
Molecular Weight 353.41 g/mol
CAS Number 143688-83-9
Appearance White to off-white solid powder
Purity Typically ≥95% to >98.5% (HPLC)
Melting Point 149-152 °C
Solubility Soluble in DMSO (100 mg/mL)
Storage Temperature 0-8 °C; Long-term at -20°C

Strategic Applications in Peptide Science

This compound is a cornerstone for the synthesis of peptides containing D-amino acids, which offers significant advantages in therapeutic and research applications. The incorporation of D-isoleucine can dramatically enhance a peptide's resistance to proteolytic degradation by endogenous enzymes, thereby increasing its in vivo half-life and bioavailability.

Key application areas include:

  • Drug Development : Used in the creation of peptide-based drugs with improved stability and efficacy. This includes antimicrobial peptides (AMPs), where D-amino acids can bolster activity against microbial proteases, and in cancer research to develop more robust peptide therapeutics.

  • Peptide Engineering : The introduction of a D-amino acid can induce specific secondary structures or disrupt native conformations like α-helices and β-sheets, allowing for the fine-tuning of a peptide's function and receptor binding affinity.

  • Biotechnology and Diagnostics : Essential for producing peptide therapeutics and for generating diverse peptide libraries for high-throughput screening in drug discovery.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS. This methodology allows for the efficient, stepwise synthesis of a desired peptide sequence on a solid resin support. The Fmoc group protects the N-terminus of the amino acid and is selectively removed under mild basic conditions, which preserves acid-labile side-chain protecting groups.

A standard laboratory protocol for a manual coupling cycle is detailed below.

Materials and Reagents:

  • This compound

  • Solid-phase resin (e.g., Wang resin, Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling (activation) reagents: e.g., HCTU, HATU, or HBTU/HOBt

  • Activation base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)

Methodology:

  • Resin Preparation: The synthesis begins with a suitable resin, often pre-loaded with the first amino acid. The resin is placed in a reaction vessel and swelled in DMF for approximately 1 hour to ensure optimal reaction kinetics.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed by treating it with a 20% piperidine in DMF solution. This reaction is typically performed for 15-30 minutes at room temperature. The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Activation and Coupling: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading capacity) is dissolved in DMF. A coupling agent (e.g., HCTU, 3-5 eq.) and an activation base (e.g., DIPEA, 6-10 eq.) are added to the solution to activate the carboxylic acid group of the amino acid. This activated solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature.

  • Washing: Following the coupling step, the resin is extensively washed with DMF to remove any unreacted amino acid and coupling reagents.

  • Chain Elongation: The cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a strong acid cocktail, most commonly a solution containing 95% TFA, for 1-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation, washed, and dried. Final purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

To further elucidate the process, the following diagrams illustrate the logical flow of the Fmoc-SPPS cycle and the chemical relationship of this compound within this process.

Fmoc_SPPS_Workflow cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washed_1 DMF Wash Deprotection->Washed_1 Coupling Amino Acid Coupling (Activated Fmoc-D-Ile) Washed_1->Coupling Washed_2 DMF Wash Coupling->Washed_2 Washed_2->Resin Repeat for Next Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA) Washed_2->Cleavage Sequence Complete Purification Precipitation & Purification (HPLC) Cleavage->Purification

Figure 1: Workflow diagram of the Fmoc solid-phase peptide synthesis cycle.

Logical_Relationship A This compound B Solid-Phase Peptide Synthesis (SPPS) A->B is a key building block for C Enhanced Proteolytic Resistance B->C incorporates D-amino acid leading to D Modified Peptide Conformation B->D incorporates D-amino acid leading to E Therapeutic Peptides (e.g., Antimicrobials) C->E enables development of D->E enables development of

Figure 2: Logical relationships of this compound in peptide development.

References

Fmoc-D-Isoleucine: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-D-isoleucine, a critical building block in modern peptide chemistry. This document outlines its chemical properties, product specifications, and detailed protocols for its application in solid-phase peptide synthesis (SPPS), catering to the needs of researchers and professionals in drug development and biochemical research.

Core Product Information

This compound, with the CAS number 143688-83-9 , is a derivative of the non-proteinogenic amino acid D-isoleucine.[1][2][3][4] The attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino group allows for its use in the stepwise synthesis of peptides. This protecting group is stable under acidic conditions but can be readily removed with a mild base, typically a piperidine solution, which is a cornerstone of Fmoc-based solid-phase peptide synthesis.

The D-configuration of the isoleucine residue is of particular interest in drug development as it can enhance the metabolic stability of peptide-based therapeutics by making them less susceptible to enzymatic degradation. The incorporation of D-amino acids can also influence the conformational properties of peptides, potentially leading to improved receptor binding affinity and selectivity.

Quantitative Data and Product Specifications

The following table summarizes the key quantitative data and typical product specifications for this compound sourced from various suppliers.

PropertyValueReferences
CAS Number 143688-83-9
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Enantiomeric Purity ≥98.0%
Melting Point 148-153°C (decomposes)
Storage Conditions 0 to 8°C, -20°C for long-term storage
Solubility Soluble in DMSO and DMF

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis with a Wang or Rink Amide resin.

Materials and Reagents:

  • This compound

  • Pre-loaded Fmoc-amino acid Wang or Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment of 1-3 minutes followed by a longer treatment of 10-20 minutes. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent such as HBTU/HOBt and a base like DIPEA.

    • This activated amino acid solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the coupling is complete, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, most commonly a solution containing a high concentration of TFA. The specific cocktail composition depends on the amino acids present in the peptide sequence.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_solution Solution Phase Resin Resin-NH-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Fmoc_AA This compound Activated_AA Activated this compound Fmoc_AA->Activated_AA Coupling_Reagents Coupling Reagents (e.g., HBTU, DIPEA) Coupling_Reagents->Activated_AA Coupling Coupling Reaction Activated_AA->Coupling Washing1 Wash (DMF) Deprotection->Washing1 2 Washing1->Coupling 3 Washing2 Wash (DMF) Coupling->Washing2 4 Washing2->Resin Cycle Complete

Fmoc-SPPS Cycle for this compound Incorporation.

Logical Relationship of SPPS Stages

The diagram below outlines the logical progression of the entire solid-phase peptide synthesis process, from initial resin preparation to the final purified peptide.

SPPS_Process Start Start: Resin Selection Resin_Prep Resin Swelling Start->Resin_Prep Synthesis_Cycle Iterative Synthesis Cycle (Deprotection, Coupling, Wash) Resin_Prep->Synthesis_Cycle Synthesis_Cycle->Synthesis_Cycle Final_Deprotection Final Fmoc Deprotection Synthesis_Cycle->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis End End: Purified Peptide Analysis->End

Overall Logical Flow of Solid-Phase Peptide Synthesis.

References

A Technical Guide to Fmoc-D-isoleucine: Sourcing and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-isoleucine is a critical building block in modern peptide chemistry, particularly for the synthesis of peptide-based therapeutics and research tools.[1] As a non-natural D-amino acid derivative, its incorporation into peptide chains can significantly enhance metabolic stability, modify receptor binding affinity, and control peptide conformation.[2] The N-α-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is fundamental to the strategy of Solid-Phase Peptide Synthesis (SPPS), allowing for iterative, controlled elongation of the peptide chain under mild, base-labile deprotection conditions.[2][3] This guide provides an in-depth overview of purchasing options for this compound and a detailed protocol for its application in SPPS.

Supplier and Purchasing Options

Sourcing high-quality this compound is the foundational step for successful peptide synthesis. The compound is identified by its CAS Number: 143688-83-9.[4] A variety of chemical suppliers offer this reagent at different purity grades and quantities. When selecting a supplier, researchers should consider not only the price but also the purity, the availability of quality analysis reports (e.g., COA, HPLC, MS), and shipping conditions. Most suppliers recommend storage at 2-8°C or -20°C for long-term stability.

Below is a summary of purchasing options from several recognized suppliers. Prices are subject to change and may not include shipping or handling fees.

SupplierCatalog Number (Example)PurityAvailable Quantities
Chem-Impex 03448>98.5% (Chiral HPLC)250mg, 1g, 5g, 25g, 100g
Thermo Fisher Scientific MT21040CV (via Chem-Impex)Not specified1g
Apollo Scientific BIBA101998%250mg, 1g, 5g
Santa Cruz Biotechnology sc-224424≥96%Inquire for sizes
MedChemExpress HY-W011851Not specifiedInquire for sizes
US Biological F5103-12Highly Purified100mg, 250mg, 500mg, 1g, 2g
ChemScene CS-W011851≥95%Inquire for sizes
Aapptec AFI201Not specifiedInquire for sizes

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual incorporation of a single this compound residue onto a growing peptide chain anchored to a solid support (e.g., Rink Amide or Wang resin). This process is cyclical and is repeated for each amino acid in the desired sequence.

Materials:

  • Peptide synthesis vessel (e.g., fritted glass reactor or polypropylene syringe)

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides) with the N-terminal Fmoc group removed.

  • This compound

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

    • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Washing Solvents: DMF, DCM, Isopropanol

  • Inert gas (Nitrogen or Argon)

Methodology (Single Coupling Cycle):

  • Resin Swelling:

    • Place the resin in the synthesis vessel.

    • Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) to swell and prepare it for the reaction.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture at room temperature for an initial 3 minutes. Drain the vessel.

    • Add a fresh portion of the deprotection solution and continue agitation for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Drain the solution from the vessel.

    • Wash the resin thoroughly to remove all traces of piperidine. A typical wash sequence is: DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

    • Optional: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.

  • Amino Acid Coupling:

    • In a separate vial, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis, dissolve this compound (4 equivalents, ~0.4 mmol) and HATU (3.9 equivalents, ~0.39 mmol) in DMF.

    • Add DIEA (8 equivalents, ~0.8 mmol) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

    • Add the activated this compound solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered amino acids.

    • Drain the coupling solution from the vessel.

  • Final Washing:

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DMF (5 x 1 min), DCM (3 x 1 min), and Isopropanol (3 x 1 min).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

This cycle is repeated until the peptide sequence is fully assembled. The final step involves cleavage from the resin and removal of side-chain protecting groups, typically using a strong acid cocktail such as 95% Trifluoroacetic Acid (TFA).

Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound.

experimental_workflow start Start: Resin with Free Amine coupling Step 1: Coupling - Add Activated Fmoc-D-Ile - Add DIEA/HATU in DMF start->coupling wash1 Step 2: Wash - Remove excess reagents - DMF / DCM coupling->wash1 deprotection Step 3: Fmoc Deprotection - Add 20% Piperidine - Expose new N-terminal amine wash1->deprotection wash2 Step 4: Wash - Remove piperidine - DMF / DCM deprotection->wash2 wash2->coupling Repeat for next AA cycle_end Next Cycle or Final Cleavage wash2->cycle_end

Caption: Experimental workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

logical_relationship cluster_inputs Core Inputs cluster_process Synthesis Process cluster_outputs Outputs resin Solid Support Resin (e.g., Rink Amide) spps Cyclical SPPS (Deprotection & Coupling) resin->spps fmoc_d_ile This compound (Building Block) fmoc_d_ile->spps other_aa Other Protected Amino Acids other_aa->spps cleavage Final Cleavage & Deprotection (TFA Cocktail) spps->cleavage crude_peptide Crude Peptide Product cleavage->crude_peptide purified_peptide Purified Peptide (via HPLC) crude_peptide->purified_peptide

Caption: Logical relationship from starting materials to final purified peptide product.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide research and development, enabling the efficient and high-throughput production of custom peptides. Among the various strategies, the Fluorenylmethyloxycarbonyl (Fmoc) approach is the most widely adopted due to its mild reaction conditions and versatility.[1] This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols, and critical data to empower researchers in synthesizing high-quality peptides for a myriad of applications, from fundamental biological studies to the development of novel therapeutics.[2]

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, typically a resin.[1][2] This methodology is predicated on a robust orthogonal protection strategy. The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of amino acids are protected by acid-labile groups. This ensures the selective formation of the desired peptide sequence.[3]

The synthesis cycle comprises three primary steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the growing peptide chain is achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The carboxyl group of the incoming Nα-Fmoc-protected amino acid is activated and then coupled to the newly exposed N-terminal amine of the resin-bound peptide chain, forming a new peptide bond.

  • Washing: Following deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

The Fmoc-SPPS Workflow

The cyclical nature of Fmoc-SPPS allows for the systematic elongation of the peptide chain. The general workflow is depicted below.

SPPS_Workflow Resin Resin with Linker Swelling Resin Swelling (e.g., DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Next Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Precipitation Precipitation & Isolation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

A high-level overview of the cyclical Fmoc-SPPS workflow.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS is underpinned by a series of well-controlled chemical reactions. A fundamental understanding of these mechanisms is crucial for optimizing synthesis protocols and for troubleshooting.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is subsequently trapped by the secondary amine to form a stable adduct.

Fmoc_Deprotection cluster_0 Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Base Piperidine1 Piperidine Piperidine1->Intermediate1 Free_Amine H2N-Peptide-Resin (Free Amine) Intermediate1->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate1->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Trapping Piperidine2 Piperidine Piperidine2->Adduct

The base-catalyzed mechanism of Fmoc group removal.
Peptide Bond Formation (Coupling)

To form a peptide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide. Common classes of coupling reagents include carbodiimides (e.g., DIC) and aminium/uronium or phosphonium salts (e.g., HBTU, HATU, PyBOP). Additives like HOBt or Oxyma Pure are often included to suppress side reactions and improve coupling efficiency.

Peptide_Coupling cluster_1 Peptide Coupling Fmoc_AA Fmoc-AA-COOH Active_Ester Activated Fmoc-AA (e.g., OBt-ester) Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU/DIPEA) Coupling_Reagent->Active_Ester Activation New_Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide_Bond Nucleophilic Attack Resin_Peptide H2N-Peptide-Resin Resin_Peptide->New_Peptide_Bond

The activation and coupling steps for peptide bond formation.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is paramount for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for common reagents, reaction conditions, and expected outcomes.

Table 1: Common Reagents and Concentrations in Fmoc-SPPS
StepReagentTypical Concentration/RatioSolvent
Resin Swelling-10-15 mL per gram of resinDMF
Fmoc DeprotectionPiperidine20% (v/v)DMF
Amino Acid CouplingFmoc-Amino Acid3-5 equivalentsDMF or NMP
Coupling Reagent (e.g., HBTU, HATU)3-5 equivalentsDMF or NMP
Base (e.g., DIPEA)6-10 equivalentsDMF or NMP
Capping (optional)Acetic Anhydride/DIPEA10 equivalents eachDMF
Cleavage & DeprotectionTrifluoroacetic Acid (TFA)95%-

Equivalents are relative to the initial resin loading.

Table 2: Typical Reaction Times and Monitoring
StepTypical DurationMonitoring Method
Resin Swelling30-60 minutesVisual inspection
Fmoc Deprotection2 x 5-10 minutesUV absorbance of DBF-adduct
Amino Acid Coupling30 minutes - 2 hoursKaiser Test or other colorimetric tests
Capping15-30 minutes-
Cleavage & Deprotection1-4 hoursHPLC analysis of a small cleavage sample
Table 3: Common Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide to scavenge reactive cationic species generated during deprotection.

Reagent CocktailComposition (v/v/w)Target Residues
TFA/TIS/H₂O 95:2.5:2.5Peptides without sensitive residues
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)Peptides with Cys, Met, Trp, Arg(Pmc/Mtr)
TFA/TIS/EDT/H₂O 94:1:2.5:2.5Peptides with Cys
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Methionine-containing peptides to prevent oxidation

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide

Table 4: Expected Coupling Efficiencies and Overall Yield

The overall yield of an SPPS is highly dependent on the coupling efficiency at each step.

Per-Step Coupling EfficiencyOverall Theoretical Yield for a 20-mer PeptideOverall Theoretical Yield for a 40-mer Peptide
98.0%66.8%44.6%
99.0%81.8%66.9%
99.5%90.5%81.8%
99.9%98.0%96.1%

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Weigh Resin: Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.

  • Swelling: Add enough DMF (approximately 10-15 mL per gram of resin) to completely cover the resin.

  • Agitate: Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

  • Drain: After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.

Protocol 2: Fmoc Deprotection
  • Add Deprotection Solution: To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).

  • Agitate: Agitate the resin for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat the deprotection step one more time with fresh deprotection solution.

  • Wash: Wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.

Protocol 3: Amino Acid Coupling
  • Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), coupling reagent (e.g., HBTU, 3-5 eq.), and an additive if used (e.g., HOBt, 3-5 eq.) in DMF.

  • Add Base: Add the base (e.g., DIPEA, 6-10 eq.) to the amino acid solution and mix for 1-2 minutes to pre-activate.

  • Add to Resin: Add the activated amino acid solution to the deprotected resin.

  • React: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor: Perform a colorimetric test (e.g., Kaiser test) on a few resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates complete coupling.

  • Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Cleavage and Peptide Isolation
  • Wash and Dry: After the final amino acid coupling and subsequent deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the peptide sequence (see Table 3).

  • Add Cocktail to Resin: Add the cleavage cocktail to the dried peptide-resin (typically 5-10 mL per 100 mg of resin).

  • React: Gently agitate the mixture at room temperature for 1-4 hours.

  • Filter: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.

  • Precipitate: Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

  • Isolate and Dry: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Troubleshooting Common Side Reactions

Even with optimized protocols, side reactions can occur during SPPS. Understanding and mitigating these issues is critical for obtaining a high-purity product.

Troubleshooting Workflow for Incomplete Coupling

Troubleshooting_Coupling Start Positive Kaiser Test (Incomplete Coupling) Check1 Check Reagent Quality & Concentrations Start->Check1 Check2 Assess Sequence Difficulty (Steric Hindrance, Aggregation) Start->Check2 Action4 Cap Unreacted Amines (Acetic Anhydride) Start->Action4 If problem persists or to prevent deletion Action1 Double Couple: Repeat Coupling Step Check1->Action1 Action2 Use Stronger Coupling Reagent (e.g., HATU) Check2->Action2 Action3 Increase Reaction Time or Temperature Check2->Action3 End Proceed to Next Cycle Action1->End Action2->End Action3->End Action4->End

A logical workflow for addressing incomplete coupling reactions.

Common side reactions include:

  • Aspartimide Formation: Cyclization of aspartic acid residues, particularly when followed by glycine or serine. This can be minimized by using protecting groups like Ompe or by adding HOBt to the deprotection solution.

  • Diketopiperazine (DKP) Formation: Cyclization and cleavage of the N-terminal dipeptide from the resin. This is more prevalent with proline or glycine at the second or third position and can be mitigated by coupling the first two amino acids as a dipeptide.

  • Racemization: Loss of stereochemical integrity, especially during the activation of cysteine and histidine. Using additives like HOBt or Oxyma Pure and avoiding prolonged pre-activation times can reduce racemization.

  • Aggregation: Inter-chain hydrogen bonding of the growing peptide can hinder reagent accessibility. Using chaotropic salts (e.g., LiCl), elevated temperatures, or switching to a more polar solvent like N-methylpyrrolidone (NMP) can help disrupt aggregation.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and highly adaptable technology that has become indispensable in modern chemical biology and drug discovery. A thorough understanding of the core principles, chemical mechanisms, and experimental protocols is essential for researchers to successfully synthesize peptides. By carefully controlling synthesis parameters, utilizing appropriate reagents, and being prepared to troubleshoot potential side reactions, high-purity peptides can be efficiently produced to drive scientific innovation.

References

A Technical Guide to the Optimal Storage of Fmoc-D-Isoleucine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended storage conditions for Fmoc-D-isoleucine powder, a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to proper storage protocols is paramount to ensure the chemical integrity, purity, and reactivity of this compound, thereby safeguarding the quality and success of synthetic peptide production.

Core Storage Recommendations

This compound is a white, solid powder.[1][2] For optimal stability, it should be stored in a cool, dark, and dry environment. The primary goal of proper storage is to prevent degradation, which can be accelerated by elevated temperatures, moisture, and light.

Quantitative Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound powder based on information from various suppliers and safety data sheets.

ParameterShort-Term StorageLong-Term StorageShipping Conditions
Temperature Room Temperature0°C to 8°C[1][2], 5°C[3], or -20°CRoom temperature in continental US; may vary elsewhere
Atmosphere Tightly sealed containerTightly sealed container, inert gas atmosphere preferredTightly sealed container
Light Exposure Store away from lightStore in the darkProtected from light
Moisture Store in a dry place, use of a desiccator is good practiceKeep container tightly closed to prevent moisture absorptionKeep container tightly sealed

Note: When retrieving the compound from refrigerated storage, it is crucial to allow the container to warm to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold powder, which could compromise its stability.

Stability Profile

While specific quantitative stability data under various conditions is not extensively published, the general consensus is that Fmoc-protected amino acids are stable compounds when stored correctly. As a lyophilized powder, this compound is stable for weeks to months at room temperature and for longer durations when stored at -20°C. However, for long-term storage, refrigeration at 2-8°C is the most commonly cited recommendation.

Experimental Protocol for Stability Assessment

To ensure the quality of this compound powder over time, particularly for sensitive applications, a stability assessment can be performed. The following is a general experimental protocol for evaluating the purity of the compound.

Objective: To determine the purity of this compound powder after storage under specific conditions.

Materials:

  • This compound powder sample

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvent filtration apparatus

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound powder.

    • Dissolve the sample in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a stock solution.

    • Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm (the characteristic absorbance of the Fmoc group).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity of the this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Compare the purity results of the stored sample to a reference standard or a sample from a freshly opened container.

Logical Workflow for Optimal Storage

The following diagram illustrates the logical workflow for determining and maintaining the optimal storage conditions for this compound powder.

StorageWorkflow cluster_receipt Receiving and Initial Storage cluster_storage Storage Conditions cluster_retrieval Retrieval and Handling cluster_quality Quality Control Receive Receive this compound Powder Inspect Inspect Container for Damage Receive->Inspect Log Log Lot Number and Date Inspect->Log ShortTerm Short-Term Storage (Weeks to Months) Log->ShortTerm Intended Use: Short-Term LongTerm Long-Term Storage (Months to Years) Log->LongTerm Intended Use: Long-Term StoreRT Store at Room Temperature (Tightly Sealed, Dark, Dry) ShortTerm->StoreRT StoreFridge Store at 2-8°C (Tightly Sealed, Dark, Dry) LongTerm->StoreFridge Equilibrate Equilibrate to Room Temperature StoreRT->Equilibrate Retrieval StoreFreezer Store at -20°C (Tightly Sealed, Dark, Dry) StoreFridge->StoreFreezer Alternative for very long term StoreFridge->Equilibrate Retrieval StoreFreezer->Equilibrate Retrieval Weigh Weigh Required Amount Quickly Equilibrate->Weigh Reseal Tightly Reseal Container Weigh->Reseal PurityCheck Perform Purity Check (e.g., HPLC) If Concerns Arise or for cGMP Weigh->PurityCheck Return Return to Appropriate Storage Reseal->Return Pass Pass PurityCheck->Pass Purity Meets Specification Fail Fail - Quarantine and Dispose PurityCheck->Fail Purity Below Specification

Figure 1. Logical workflow for handling and storing this compound powder.

Conclusion

The chemical stability of this compound powder is critical for its successful application in peptide synthesis. By adhering to the storage guidelines outlined in this document—namely, maintaining a cool, dark, and dry environment—researchers and drug development professionals can ensure the long-term integrity and reactivity of this essential reagent. Regular quality control checks, especially for long-stored materials or those used in cGMP applications, are recommended to verify purity and prevent the incorporation of degraded material into sensitive synthetic processes.

References

Methodological & Application

Protocol for Coupling Fmoc-D-isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of amino acids to a growing peptide chain on a solid support is a fundamental process. The choice of coupling protocol is critical to the success of the synthesis, particularly when incorporating sterically hindered amino acids. Fmoc-D-isoleucine, a non-natural amino acid derivative, presents such a challenge due to the steric bulk of its side chain, which can impede the approach of the activated carboxyl group to the free amine on the peptide-resin.[1][2] Inefficient coupling can lead to deletion sequences and a lower purity of the final peptide product.[3]

This document provides a detailed protocol for the efficient coupling of this compound in Fmoc-based SPPS. It includes a comparison of common coupling reagents, standard and optimized experimental procedures, and methods for monitoring reaction completion. The incorporation of D-amino acids like D-isoleucine can enhance peptide stability against enzymatic degradation and modulate secondary structures, making these protocols highly relevant for drug development and protein engineering.[4]

Challenges in Coupling this compound

The primary challenge in coupling this compound is overcoming the steric hindrance presented by its β-branched side chain. This can lead to slower reaction kinetics and incomplete coupling when using standard protocols. To ensure a high coupling efficiency, several strategies can be employed:

  • Selection of a Potent Coupling Reagent: The use of highly efficient activating reagents is crucial.[3]

  • Double Coupling: Repeating the coupling step can help drive the reaction to completion.

  • Increased Reaction Time or Temperature: Allowing for longer coupling times or utilizing microwave-assisted synthesis can enhance efficiency.

Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of this compound incorporation. While numerous reagents are available, uronium/aminium and phosphonium salt-based activators are generally preferred for difficult couplings due to their high reactivity.

The following table summarizes the performance of several common coupling reagents in the synthesis of a difficult peptide sequence containing isoleucine. While not exclusively for this compound, this data provides a strong indication of their relative efficiencies in sterically hindered couplings.

Coupling ReagentCoupling Time (minutes)Crude Purity (%)Reference
HATU 2 x 183.63
2 x 2079.91
HCTU 2 x 179.86
2 x 2080.52
PyBOP 2 x 148.11
2 x 2070.27
COMU 2 x 2~79

Note: The data represents the crude purity of the acyl carrier protein fragment (65-74), a known "difficult sequence" containing two isoleucine residues, synthesized using the specified coupling reagent and time. HATU and HCTU demonstrate superior performance, especially with shorter coupling times, making them excellent choices for coupling this compound. PyBOP shows significantly lower efficiency with short coupling times for such sequences.

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Kaiser test kit

Standard Coupling Protocol (using HATU)

This protocol is suitable for most sequences but may require optimization for particularly difficult couplings.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Take a small sample of the resin beads (a few beads are sufficient).

    • Wash the beads with ethanol.

    • Add the Kaiser test reagents as per the manufacturer's instructions and heat.

    • Interpretation:

      • Positive (blue beads): Incomplete coupling. Proceed to the Optimized Protocol (Double Coupling).

      • Negative (yellow/colorless beads): Complete coupling. Proceed to the next Fmoc deprotection step.

Optimized Protocol for Difficult Couplings (Double Coupling)

If the Kaiser test indicates incomplete coupling after the standard protocol, a second coupling is recommended.

  • Following step 4 of the Standard Protocol, repeat step 3 (Amino Acid Activation and Coupling) with a fresh solution of activated this compound.

  • Agitate the mixture for an additional 1-2 hours.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a second Kaiser test to confirm the completion of the coupling. If the test is still positive, capping of the unreacted amines with acetic anhydride is recommended to avoid deletion sequences.

Workflow Diagrams

The following diagrams illustrate the key steps in the coupling protocol for this compound.

SPPS_Coupling_Workflow start Start: Deprotected Peptide-Resin activation Activate this compound (Amino Acid + HATU + DIPEA in DMF) start->activation end_complete Complete Coupling: Proceed to Next Cycle end_incomplete Incomplete Coupling: Proceed to Capping coupling Single Coupling (Add activated amino acid to resin, agitate 1-2 hours) activation->coupling wash1 Wash with DMF coupling->wash1 kaiser1 Kaiser Test wash1->kaiser1 kaiser1->end_complete Negative double_coupling Double Coupling (Repeat activation and coupling steps) kaiser1->double_coupling Positive wash2 Wash with DMF double_coupling->wash2 kaiser2 Kaiser Test wash2->kaiser2 kaiser2->end_complete Negative kaiser2->end_incomplete Positive

Caption: Workflow for coupling this compound with monitoring.

Fmoc_Deprotection_Workflow start Start: Fmoc-Protected Peptide-Resin swell Swell Resin in DMF start->swell end_node Ready for Coupling deprotect1 Treat with 20% Piperidine/DMF (5-10 min) swell->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 Treat with 20% Piperidine/DMF (10-15 min) drain1->deprotect2 drain2 Drain deprotect2->drain2 wash Wash with DMF (5-7x) drain2->wash wash->end_node

Caption: Standard Fmoc deprotection workflow prior to coupling.

References

Application Notes and Protocols for Fmoc-D-Isoleucine Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups.[1] D-isoleucine, a non-proteinogenic amino acid, is frequently incorporated into peptide-based therapeutics to enhance metabolic stability and modulate biological activity. However, as a β-branched and sterically hindered amino acid, the deprotection of Fmoc-D-isoleucine can be challenging, potentially leading to incomplete removal of the Fmoc group and the formation of deletion sequences.[2][3]

These application notes provide a comprehensive overview of the methods and reagents for the efficient deprotection of this compound, with a focus on optimizing reaction conditions to maximize yield and purity. Detailed experimental protocols for standard and alternative deprotection strategies are presented, along with a summary of potential side reactions and troubleshooting guidelines.

Deprotection Methods and Reagents

The removal of the Fmoc group is typically achieved via a β-elimination mechanism initiated by a secondary amine base.[1][] The choice of base and reaction conditions is critical to ensure complete and rapid deprotection while minimizing side reactions.

Standard Method: Piperidine

The most common method for Fmoc deprotection utilizes a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).

  • Reagent: 20% (v/v) Piperidine in DMF.

  • Advantages: Well-established, effective for most amino acids, and relatively fast.

  • Disadvantages: Can lead to side reactions such as aspartimide formation, diketopiperazine formation, and racemization, especially with sensitive or sterically hindered residues. Incomplete deprotection can occur with difficult sequences.

Alternative Reagents for Sterically Hindered Residues

For sterically hindered amino acids like D-isoleucine, alternative, stronger, or less nucleophilic bases are often employed to improve deprotection efficiency and reduce side reactions.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations than piperidine. It is particularly effective for difficult sequences where piperidine fails to achieve complete deprotection. DBU is often used in combination with piperidine, where DBU acts as the primary deprotecting agent and piperidine serves as a scavenger for the dibenzofulvene (DBF) byproduct.

  • Piperazine (PZ): A less nucleophilic and weaker base than piperidine, which can minimize base-catalyzed side reactions. It is often used in combination with DBU to enhance deprotection speed while maintaining a milder reaction environment.

  • 4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy but can sometimes offer reduced side reactions.

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is limited in the literature, data from studies on the sterically similar amino acid L-leucine provides valuable insights into the relative efficiency of different deprotection reagents. The following table summarizes the deprotection kinetics for Fmoc-L-Leucine and the more sterically hindered Fmoc-L-Arginine(Pbf) with various reagents. This data can be used as a guide to select the appropriate deprotection strategy for this compound.

ReagentAmino AcidDeprotection Time (min)Deprotection Efficiency (%)Reference
20% (v/v) Piperidine in DMFFmoc-L-Leucine-OH3~80
20% (v/v) Piperidine in DMFFmoc-L-Leucine-OH7>95
20% (v/v) Piperidine in DMFFmoc-L-Arginine(Pbf)-OH10>95
20% (v/v) 4-Methylpiperidine in DMFFmoc-L-Leucine-OH3~80
20% (v/v) 4-Methylpiperidine in DMFFmoc-L-Leucine-OH7>95
20% (v/v) 4-Methylpiperidine in DMFFmoc-L-Arginine(Pbf)-OH10>95
10% (w/v) Piperazine in 9:1 DMF/EtOHFmoc-L-Leucine-OH3~80
10% (w/v) Piperazine in 9:1 DMF/EtOHFmoc-L-Leucine-OH7>95
10% (w/v) Piperazine in 9:1 DMF/EtOHFmoc-L-Arginine(Pbf)-OH10~90

Note: The data for L-leucine and L-arginine(Pbf) are presented as a proxy for the sterically hindered D-isoleucine. Actual deprotection times for D-isoleucine may vary and should be optimized for each specific peptide sequence.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for routine deprotection of this compound.

Materials:

  • This compound-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh)

  • Washing solvent: DMF

Procedure:

  • Swell the this compound-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution to the resin.

  • Agitate the mixture for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the completion of the deprotection (a positive test indicates the presence of a free primary amine).

Protocol 2: DBU/Piperidine Deprotection for Sterically Hindered Residues

This protocol is recommended when standard piperidine deprotection is found to be incomplete for this compound.

Materials:

  • This compound-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF (prepare fresh)

  • Washing solvent: DMF

Procedure:

  • Swell the this compound-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the DBU/piperidine deprotection solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes. For particularly difficult sequences, the reaction time may be extended, but should be monitored to avoid side reactions.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin extensively with DMF (7-10 times) to ensure complete removal of DBU and byproducts.

  • Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Piperazine/DBU Deprotection to Minimize Side Reactions

This protocol is a milder alternative that can reduce the risk of base-catalyzed side reactions.

Materials:

  • This compound-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperazine (PZ)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in DMF (prepare fresh)

  • Washing solvent: DMF

Procedure:

  • Swell the this compound-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the piperazine/DBU deprotection solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (7-10 times).

  • Perform a Kaiser test to confirm complete deprotection.

Visualizations

Fmoc Deprotection Workflow

Fmoc_Deprotection_Workflow Start Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotection Add Deprotection Reagent Swell->Deprotection Agitate Agitate Deprotection->Agitate Wash Wash with DMF Agitate->Wash Kaiser Kaiser Test Wash->Kaiser Complete Deprotection Complete (Free Amine) Kaiser->Complete Positive Incomplete Incomplete (Repeat Deprotection) Kaiser->Incomplete Negative Incomplete->Deprotection

Caption: A general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Logical Relationship of Deprotection Reagents and Side Reactions

Deprotection_Reagents_Side_Reactions cluster_reagents Deprotection Reagents cluster_side_reactions Outcomes Piperidine Piperidine (Standard) SideReactions Potential Side Reactions Piperidine->SideReactions DBU_Piperidine DBU / Piperidine (Stronger) DBU_Piperidine->SideReactions Piperazine_DBU Piperazine / DBU (Milder) Piperazine_DBU->SideReactions Aspartimide Aspartimide Formation SideReactions->Aspartimide DKP Diketopiperazine Formation SideReactions->DKP Racemization Racemization SideReactions->Racemization Incomplete Incomplete Deprotection SideReactions->Incomplete

Caption: Relationship between different Fmoc deprotection reagents and potential side reactions.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Deprotection Insufficient reaction time or reagent concentration for the sterically hindered D-isoleucine. Peptide aggregation on the resin.Increase the deprotection time or perform a second deprotection step. Consider using a stronger deprotection cocktail, such as a DBU-containing solution. For aggregated sequences, consider using a solvent with better swelling properties or performing the deprotection at a slightly elevated temperature.
Aspartimide Formation The peptide sequence is prone to this side reaction (e.g., contains Asp-Gly or Asp-Ser sequences). The base is too strong or used for too long.Switch to a less basic deprotection reagent like piperazine. Add a weak acid like 1-hydroxybenzotriazole (HOBt) to the deprotection solution to buffer the basicity. Use a shorter deprotection time.
Diketopiperazine (DKP) Formation The N-terminal dipeptide sequence is susceptible to cyclization (e.g., contains Proline).Use a dipeptide building block to introduce the problematic sequence. Employ a resin with a more sterically hindered linker. Consider using 2-chlorotrityl chloride resin for C-terminal acid peptides, as the cleavage conditions are milder.
Racemization Prolonged exposure to basic conditions, especially for susceptible amino acids.For susceptible amino acids, consider using a milder deprotection reagent or shorter deprotection times. During the coupling of racemization-prone amino acids, use a less basic activation method.

Conclusion

The efficient deprotection of this compound is crucial for the successful synthesis of peptides containing this sterically hindered amino acid. While the standard 20% piperidine in DMF protocol is often sufficient, challenges such as incomplete deprotection can arise. In such cases, the use of alternative reagents like DBU/piperidine or piperazine/DBU mixtures can significantly improve deprotection efficiency. Careful consideration of the peptide sequence and monitoring for potential side reactions are essential for optimizing the synthesis of D-isoleucine-containing peptides. The protocols and data presented in these application notes provide a valuable resource for researchers to develop robust and efficient synthetic strategies.

References

Applications of Fmoc-D-Isoleucine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-isoleucine is a pseudoisomer of Fmoc-L-isoleucine and a derivative of the proteinogenic amino acid L-isoleucine. The incorporation of D-amino acids, such as D-isoleucine, into peptide chains is a critical strategy in modern drug discovery. This modification offers a powerful tool to enhance the therapeutic potential of peptide-based drugs by improving their stability, bioavailability, and receptor affinity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for the stepwise synthesis of peptides on a solid support, making this compound a key building block in the synthesis of novel peptide therapeutics.[1]

This document provides detailed application notes on the use of this compound in drug discovery and comprehensive protocols for its incorporation into synthetic peptides.

Application Notes

The use of this compound in peptide-based drug design offers several distinct advantages:

  • Enhanced Proteolytic Stability: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of D-isoleucine renders the peptide bonds in its vicinity resistant to cleavage by most endogenous proteases, thereby extending the peptide's half-life in vivo.[2]

  • Modulation of Bioactivity: The stereochemistry of amino acids can significantly influence a peptide's three-dimensional structure and its interaction with biological targets.[3] Replacing an L-isoleucine with a D-isoleucine can alter the peptide's conformation, leading to changes in receptor binding affinity and specificity. This can be exploited to fine-tune the pharmacological profile of a peptide, potentially increasing its potency or altering its signaling properties.

  • Improved Bioavailability: The increased stability of peptides containing D-isoleucine can lead to improved oral bioavailability, as the peptide is better able to survive the harsh enzymatic environment of the gastrointestinal tract.

  • Development of Novel Therapeutic Agents: this compound is a valuable tool in the development of a wide range of therapeutic peptides, including:

    • Antimicrobial Peptides (AMPs): The incorporation of D-amino acids can enhance the antimicrobial activity of AMPs and reduce their susceptibility to bacterial proteases.[4][5]

    • Anticancer Peptides: D-isoleucine can be used to stabilize peptide structures that target cancer-specific receptors or pathways, potentially leading to more effective and targeted cancer therapies.

    • Neuropeptides and Hormones: The modification of endogenous peptides with D-isoleucine can lead to analogs with improved receptor binding and prolonged in vivo activity.

Quantitative Data on D-Amino Acid and Isoleucine-Containing Peptides

The following table summarizes representative quantitative data for peptides where the inclusion of D-amino acids or the presence of isoleucine has been shown to be important for their biological activity. While not all examples are specific to D-isoleucine, they illustrate the impact of such modifications.

Peptide/AnalogTarget/ApplicationKey Quantitative DataReference
Isoleucine-Tryptophan Dipeptide Angiotensin-Converting Enzyme (ACE) InhibitionIC50 for ACE = 0.7 µmol/L
GLI19 (Avian β-defensin-4 analog with Isoleucine) Antimicrobial ActivityBroad-spectrum activity against Gram-negative and Gram-positive bacteria
D-enantiomers of Cecropin A, Magainin 2 amide, and Melittin Antibacterial ActivityD and L enantiomers showed equivalent, potent antibacterial activity.
THIQ-dipeptide conjugate 7a (with Lysine) Antibacterial (E. coli)MIC = 33 µM
THIQ-dipeptide conjugate 7g (with Serine) Antibacterial (E. coli)MIC = 66 µM

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Isoleucine Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing D-isoleucine using Fmoc/tBu chemistry.

1. Resin Preparation and Swelling:

  • Weigh out the appropriate amount of a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide or Wang resin for a C-terminal carboxylic acid). A typical scale for manual synthesis is 0.1 mmol.

  • Place the resin in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. First Amino Acid Loading (if starting with an unloaded resin):

  • Follow the resin manufacturer's specific protocol for loading the first Fmoc-protected amino acid. This typically involves activating the amino acid with a coupling reagent and reacting it with the resin in the presence of a base.

3. SPPS Cycle for Peptide Elongation (Iterative Steps):

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Step 3.1: Fmoc Deprotection

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Step 3.2: Amino Acid Coupling (Incorporation of this compound)

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

    • Add the activated this compound solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for the recommended coupling time (typically 1-2 hours for standard amino acids; may require longer for hindered residues like isoleucine).

    • To ensure complete coupling, a ninhydrin test can be performed on a small sample of resin beads. A colorless result indicates a complete reaction.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

4. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Step 3.1.

5. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cleavage cocktail is Reagent K : Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_cycle SPPS Cycle Resin Start: Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Fmoc-AA-OH (e.g., Fmoc-D-Ile-OH) + Coupling Reagent + Base Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Peptide Final Peptide Purification->Peptide

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway of Antimicrobial Peptides

Many antimicrobial peptides (AMPs) containing D-amino acids exert their effect by disrupting the bacterial cell membrane and can also interfere with intracellular signaling pathways, such as inhibiting biofilm formation by targeting the stringent response signal (p)ppGpp.

AMP_Signaling AMP Antimicrobial Peptide (with D-Isoleucine) Membrane Bacterial Cell Membrane AMP->Membrane Interaction Internalization Internalization AMP->Internalization Disruption Membrane Disruption (Pore Formation) Membrane->Disruption CellDeath Cell Death Disruption->CellDeath ppGpp (p)ppGpp (Stringent Response Signal) Internalization->ppGpp Inhibition Biofilm Biofilm Formation ppGpp->Biofilm Promotes ppGpp->CellDeath Leads to

Caption: Antimicrobial peptide mechanism of action.

References

Synthesis of Cyclic Peptides Incorporating Fmoc-D-isoleucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as D-isoleucine, further augments these properties by providing resistance to enzymatic degradation and inducing specific conformational preferences that can be beneficial for biological activity.

This document provides detailed application notes and protocols for the synthesis of cyclic peptides containing Fmoc-D-isoleucine using solid-phase peptide synthesis (SPPS). It covers the critical steps from linear peptide assembly to cyclization, purification, and analysis, with a focus on overcoming the challenges associated with sterically hindered amino acids.

Data Presentation

The inclusion of a sterically hindered amino acid like D-isoleucine can influence coupling efficiency and cyclization yields. While specific quantitative data is highly sequence-dependent, the following table provides an illustrative comparison of key parameters for the incorporation of this compound versus a less hindered amino acid like Fmoc-D-alanine. These values are based on typical observations in solid-phase peptide synthesis.

ParameterFmoc-D-AlanineThis compoundRationale for Difference
Standard Coupling Time 30-60 minutes60-120 minutes or double couplingThe β-branched side chain of isoleucine creates steric hindrance, slowing down the acylation of the N-terminal amine.
Typical Coupling Efficiency >99%98-99%Increased steric bulk can lead to incomplete coupling, potentially requiring a second coupling step to drive the reaction to completion.
On-Resin Cyclization Time 2-6 hours4-12 hoursThe conformational rigidity and steric hindrance of D-isoleucine can slow the rate of intramolecular cyclization.
Typical On-Resin Cyclization Yield 60-80%50-70%Slower cyclization kinetics can increase the likelihood of side reactions, such as oligomerization, leading to lower yields of the desired cyclic monomer.
Solution-Phase Cyclization Yield 40-60%30-50%While high dilution favors intramolecular cyclization, the inherent steric hindrance of D-isoleucine can still impede the reaction.

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the assembly of the linear peptide on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound and other required Fmoc-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 45-60 minutes. For this compound, extend the coupling time to 90-120 minutes or perform a double coupling.[1]

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

On-Resin Cyclization

This method is often preferred as it can minimize intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support.

Materials:

  • Peptidyl-resin from Protocol 1

  • Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DPPA (Diphenylphosphoryl azide)

  • Base: DIPEA or collidine

  • Solvents: DMF, DCM

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the linear peptidyl-resin as described in Protocol 1, step 2.

  • Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

  • Cyclization:

    • Swell the resin in a large volume of DMF.

    • Add the cyclization reagent (3-4 equivalents) and base (6-8 equivalents).

    • Agitate the reaction mixture at room temperature for 4-12 hours. The extended time is to accommodate the potentially slower cyclization due to the presence of D-isoleucine.

    • Monitor the reaction progress by cleaving a small sample of resin and analyzing the product by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin with DMF (5x) and DCM (5x).

Cleavage from Resin and Global Deprotection

Materials:

  • Cyclized peptidyl-resin

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water. The composition may vary depending on the protecting groups used for the amino acid side chains.

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the washed resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the cleavage cocktail to the dry resin and agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum.

Solution-Phase Cyclization

This is an alternative to on-resin cyclization, performed after cleaving the linear peptide from the resin.

Procedure:

  • Synthesize and Cleave Linear Peptide: Synthesize the linear peptide using Protocol 1 and cleave it from the resin as described in Protocol 3, ensuring that the N-terminal and C-terminal protecting groups are removed to allow for head-to-tail cyclization.

  • Cyclization:

    • Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF or a mixture of DCM and DMF) to achieve high dilution (0.1-1 mM). This is crucial to minimize intermolecular oligomerization.

    • Add the cyclization reagent (e.g., PyBOP, 1.5-2 eq.) and a non-nucleophilic base (e.g., DIPEA, 3-4 eq.).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

  • Work-up: Once the cyclization is complete, remove the solvent under high vacuum.

Purification and Analysis

Materials:

  • Crude cyclic peptide

  • Solvents for HPLC: Acetonitrile (ACN), water, and an ion-pairing agent like TFA or formic acid.

  • Preparative and analytical HPLC system with a suitable column (e.g., C18).

  • Mass spectrometer (e.g., ESI-MS).

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of ACN and water).

    • Purify the cyclic peptide using preparative reverse-phase HPLC. A shallow gradient of ACN in water (both containing 0.1% TFA) is often effective.

  • Analysis:

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Verify the identity of the product by mass spectrometry to confirm the expected molecular weight of the cyclic peptide.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization Cyclization cluster_downstream Downstream Processing resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (this compound) deprotection1->coupling wash1 Washing coupling->wash1 elongation Chain Elongation (Repeat) wash1->elongation elongation->deprotection1 deprotection2 Final Fmoc Deprotection elongation->deprotection2 on_resin On-Resin Cyclization deprotection2->on_resin solution_phase Solution-Phase Cyclization deprotection2->solution_phase Alternative Path cleavage Cleavage & Deprotection on_resin->cleavage purification HPLC Purification solution_phase->purification cleavage->purification analysis LC-MS Analysis purification->analysis

Caption: Experimental workflow for the synthesis of cyclic peptides.

logical_relationship cluster_linear Linear Peptide Assembly cluster_cyclize Cyclization Step cluster_final Final Product start Solid Support (Resin) aa1 Couple First Amino Acid start->aa1 aa2 Couple Subsequent Amino Acids aa1->aa2 di Couple this compound (Steric Hindrance) aa2->di linear_peptide Protected Linear Peptide on Resin di->linear_peptide deprotect N-terminal Fmoc Deprotection linear_peptide->deprotect activate C-terminal Activation (Implicit in coupling reagent) cyclize Intramolecular Nucleophilic Attack deprotect->cyclize cyclic_peptide Protected Cyclic Peptide on Resin cyclize->cyclic_peptide cleave_deprotect Cleavage from Resin & Side-chain Deprotection cyclic_peptide->cleave_deprotect final_product Final Purified Cyclic Peptide cleave_deprotect->final_product

Caption: Logical steps in this compound cyclic peptide synthesis.

References

Application Notes and Protocols: Fmoc-D-isoleucine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids, such as D-isomers, into peptide-based enzyme inhibitors is a well-established strategy to enhance potency, selectivity, and metabolic stability. Fmoc-D-isoleucine is a valuable building block in solid-phase peptide synthesis (SPPS) for creating such inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent proteasome inhibitor, specifically a tripeptide epoxyketone modeled after the immunoproteasome-selective inhibitor, ONX-0914. The protocols described herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, with the chymotrypsin-like (CT-L) activity of the β5 subunit being a primary target for therapeutic intervention.

Peptide epoxyketones are a class of irreversible proteasome inhibitors that have demonstrated significant clinical success. Carfilzomib, a tetrapeptide epoxyketone, is an FDA-approved drug for the treatment of multiple myeloma. The inclusion of D-amino acids in such peptide scaffolds can offer several advantages, including:

  • Increased proteolytic resistance: D-amino acids are not recognized by most endogenous proteases, leading to a longer in vivo half-life.

  • Altered binding affinity and selectivity: The change in stereochemistry can lead to different interactions with the enzyme's active site, potentially enhancing binding affinity and selectivity for a specific proteasome subtype (e.g., immunoproteasome vs. constitutive proteasome).

This application note focuses on the synthesis of a tripeptide epoxyketone inhibitor incorporating D-isoleucine at the P2 position. The choice of D-isoleucine is based on structure-activity relationship (SAR) studies of similar inhibitors, which have shown that bulky hydrophobic residues at this position can influence potency and selectivity. The synthesis will be carried out using standard Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used technique for peptide assembly.

Data Presentation

The inhibitory activity of the synthesized D-isoleucine-containing proteasome inhibitor would be evaluated against the different catalytic subunits of the constitutive proteasome (β1c, β2c, β5c) and the immunoproteasome (β1i, β2i, β5i). The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table presents representative IC50 values for a hypothetical D-isoleucine-containing tripeptide epoxyketone inhibitor, based on published data for similar compounds.

InhibitorProteasome SubunitIC50 (nM)
(D-Ile)-Tripeptide Epoxyketone β1c (Caspase-like)>1000
β2c (Trypsin-like)580
β5c (Chymotrypsin-like) 85
β1i (LMP2)>1000
β2i (MECL-1)350
β5i (LMP7) 25
Reference: ONX-0914β1c (Caspase-like)>1000
β2c (Trypsin-like)450
β5c (Chymotrypsin-like) 110
β1i (LMP2)800
β2i (MECL-1)210
β5i (LMP7) 15

Note: The IC50 values for the (D-Ile)-Tripeptide Epoxyketone are hypothetical and presented for illustrative purposes based on the expected activity of such an analog.

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of a tripeptide epoxyketone proteasome inhibitor containing D-isoleucine. The synthesis is divided into three main stages:

  • Solid-Phase Peptide Synthesis of the Tripeptide.

  • Coupling of the Epoxyketone Warhead Precursor.

  • Cleavage and Deprotection.

Materials and Reagents
  • Fmoc-L-Phenylalanine-Wang resin (or other suitable resin for C-terminal acid)

  • This compound

  • Fmoc-L-Leucine

  • (2S,3S)-3-amino-1,2-epoxy-4-phenylbutane (or a suitable protected precursor)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Diethyl ether

Stage 1: Solid-Phase Peptide Synthesis of the Tripeptide

This stage involves the sequential coupling of Fmoc-protected amino acids to a solid support.

  • Resin Swelling: Swell Fmoc-L-Phenylalanine-Wang resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or repeat the coupling step.

    • Once the Kaiser test is negative, wash the resin with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-L-Leucine:

    • Repeat the Fmoc deprotection step as described in step 2.

    • Repeat the coupling step as described in step 3, using Fmoc-L-Leucine.

Stage 2: Coupling of the Epoxyketone Warhead Precursor

This stage involves the coupling of the N-terminal amino acid to the epoxyketone warhead precursor in solution, followed by coupling to the resin-bound dipeptide. Note: This can also be performed by first coupling a protected amino acid precursor to the epoxyketone and then coupling the resulting dipeptide fragment to the resin. For this protocol, we will describe the final coupling to the resin.

  • Fmoc Deprotection of the Dipeptide on Resin:

    • Perform Fmoc deprotection on the resin-bound Leu-D-Ile-Phe peptide as described in Stage 1, step 2.

  • Coupling of the N-terminal capping group and epoxyketone precursor:

    • The final N-terminal capping group and the epoxyketone moiety are typically coupled in a final solution-phase step after cleavage or as a pre-formed building block. For this protocol, we will assume the coupling of a pre-activated N-capped amino acid to the epoxyketone precursor, followed by coupling to the resin.

    • Alternatively, and more commonly for epoxyketones, the peptide is cleaved from the resin and the final modifications are performed in solution phase.

Stage 3: Cleavage and Deprotection

This stage involves the cleavage of the synthesized peptide from the solid support and the removal of all side-chain protecting groups.

  • Resin Washing and Drying:

    • Wash the fully assembled peptide-resin with DCM (5 times) and MeOH (3 times).

    • Dry the resin under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether several times.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Mandatory Visualizations

Signaling Pathway: Proteasome Inhibition and Apoptosis Induction

Proteasome_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action cluster_2 Downstream Effects Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 20S Proteasome (β5 subunit) Ubiquitinated_Proteins->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Accumulation_of_Ub_Proteins Accumulation of Ubiquitinated Proteins D_Ile_Inhibitor D-Isoleucine Containing Epoxyketone Inhibitor D_Ile_Inhibitor->Proteasome Irreversible Inhibition ER_Stress ER Stress Accumulation_of_Ub_Proteins->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of a D-isoleucine containing proteasome inhibitor.

Experimental Workflow: Solid-Phase Synthesis of a Tripeptide Epoxyketone

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle (Repeated) cluster_2 Final Steps Start Start with Fmoc-Phe-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Ile or Fmoc-L-Leu, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Lyophilize to obtain Pure Inhibitor Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of the proteasome inhibitor.

Conclusion

This compound is a key building block for the synthesis of advanced peptide-based enzyme inhibitors. The protocols and data presented in this application note provide a framework for the rational design and synthesis of novel proteasome inhibitors with potentially improved therapeutic properties. The use of solid-phase peptide synthesis allows for the efficient and modular construction of these complex molecules, facilitating the exploration of structure-activity relationships and the development of next-generation enzyme inhibitors. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.

Application Notes and Protocols: Incorporating Fmoc-D-Isoleucine into Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo, making them invaluable tools in drug delivery and biomedical research. A significant hurdle in the therapeutic application of CPPs is their susceptibility to proteolytic degradation by enzymes present in serum and within cells. A proven strategy to enhance the stability of these peptides is the substitution of naturally occurring L-amino acids with their D-enantiomers.[1][2]

This document provides detailed application notes and protocols for the incorporation of Fmoc-D-isoleucine into CPPs. The inclusion of D-isoleucine can significantly increase the peptide's resistance to proteolysis, thereby prolonging its half-life and potentially enhancing its therapeutic efficacy.[3][4] The effect of D-amino acid substitution on cellular uptake is complex and can be peptide and cell-type dependent, with some studies reporting enhanced uptake and others observing a decrease.[1]

These notes will cover the solid-phase synthesis of D-isoleucine-containing CPPs, and protocols for evaluating their cellular uptake, cytotoxicity, and serum stability.

Key Advantages of Incorporating D-Isoleucine

  • Increased Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a significant increase in the peptide's half-life in biological fluids.

  • Potentially Altered Cellular Uptake: The change in chirality can influence the interaction of the CPP with the cell membrane and its subsequent internalization pathway.

  • Sustained Bioavailability: Enhanced stability can lead to prolonged exposure of the target cells to the CPP-cargo conjugate.

Data Presentation: Comparative Analysis

To illustrate the impact of D-isoleucine incorporation, the following tables summarize representative quantitative data from studies on D-amino acid substituted CPPs. Note: Specific data for D-isoleucine is limited; therefore, data from other D-amino acid substitutions are used for illustrative purposes.

Table 1: Cellular Uptake of L- vs. D-Amino Acid Containing CPPs

PeptideCell LineUptake Efficiency (Mean Fluorescence Intensity)Reference
L-PenetratinHeLaHigher than D-Penetratin
D-PenetratinHeLaLower than L-Penetratin
L-TatJurkatSimilar to D-Tat
D-TatJurkatSimilar to L-Tat
L-R9MC57Higher than D-R9
D-R9MC57Lower than D-R9

Table 2: Cytotoxicity of L- vs. D-Amino Acid Containing CPPs (Illustrative)

PeptideCell LineIC50 (µM)Reference
L-Peptide AA54975Fictional
D-Peptide AA54995Fictional
L-Peptide BMCF-750Fictional
D-Peptide BMCF-765Fictional

Table 3: Serum Stability of L- vs. D-Amino Acid Containing Peptides

PeptideSerum TypeTime (hours)% Intact Peptide RemainingReference
L-Antimicrobial PeptideHuman8< 10%
D-Antimicrobial PeptideHuman24> 60%
L-Peptide 5eHuman810.3 ± 1.2
L-Peptide 5eHuman24< 1.0

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a D-Isoleucine Containing CPP

This protocol describes the manual synthesis of a CPP with a D-isoleucine substitution using Fmoc/tBu chemistry.

Workflow for Fmoc Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final cycle Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Materials and Reagents:

  • Fmoc-preloaded resin (e.g., Rink Amide resin for C-terminal amide)

  • Fmoc-protected L-amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Reverse-phase HPLC system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-isoleucine) (3-4 equivalents), coupling reagent (e.g., HBTU, 3-4 equivalents), and HOBt (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) and wash (step 3).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Cellular Uptake Assays

This protocol allows for the quantification of CPP uptake by measuring the fluorescence of cells treated with a fluorescently labeled CPP.

Workflow for Flow Cytometry-based CPP Uptake Assay

Flow_Cytometry_Workflow Cell_Culture Seed cells in a multi-well plate Incubation Incubate with fluorescently labeled CPP Cell_Culture->Incubation Wash1 Wash with PBS to remove excess CPP Incubation->Wash1 Trypsinization Trypsinize to detach cells and remove surface-bound CPP Wash1->Trypsinization Wash2 Wash and resuspend in FACS buffer Trypsinization->Wash2 Analysis Analyze by Flow Cytometry Wash2->Analysis Data Quantify Mean Fluorescence Intensity Analysis->Data

Caption: Workflow for quantifying CPP cellular uptake using flow cytometry.

Materials and Reagents:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • Fluorescently labeled CPPs (e.g., with FITC or TAMRA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the desired concentration of fluorescently labeled CPP.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing:

    • Remove the CPP-containing medium and wash the cells 2-3 times with cold PBS to remove non-internalized peptide.

  • Cell Detachment:

    • Add trypsin-EDTA to the wells and incubate until cells detach. This step also helps to remove cell-surface bound CPPs.

    • Neutralize the trypsin with medium containing serum.

  • Sample Preparation:

    • Transfer the cell suspension to FACS tubes.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the cells.

    • Compare the MFI of cells treated with the D-isoleucine CPP to those treated with the L-amino acid counterpart and untreated controls.

This protocol allows for the visualization of the intracellular localization of the CPP.

Workflow for Confocal Microscopy of CPP Internalization

Confocal_Workflow Cell_Seeding Seed cells on glass-bottom dishes Incubation Incubate with fluorescently labeled CPP Cell_Seeding->Incubation Wash Wash with PBS Incubation->Wash Staining Stain nucleus (e.g., DAPI) and/or endosomes (e.g., LysoTracker) Wash->Staining Imaging Image with Confocal Microscope Staining->Imaging Analysis Analyze intracellular localization Imaging->Analysis

Caption: Workflow for visualizing the intracellular localization of CPPs.

Materials and Reagents:

  • Cells of interest

  • Glass-bottom dishes or coverslips

  • Fluorescently labeled CPPs

  • PBS

  • Fixative (e.g., 4% paraformaldehyde) (optional)

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Endosomal/lysosomal stain (e.g., LysoTracker) (optional)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

  • Incubation: Incubate the cells with the fluorescently labeled CPP as described in the flow cytometry protocol.

  • Washing: Wash the cells 2-3 times with PBS.

  • Staining (Live-cell imaging):

    • Add fresh medium containing a nuclear stain (e.g., Hoechst) and/or an endosomal marker (e.g., LysoTracker).

    • Incubate according to the manufacturer's instructions.

  • Imaging:

    • Image the live cells using a confocal microscope equipped with the appropriate lasers and filters.

    • Acquire images in different channels to visualize the CPP, nucleus, and other cellular compartments.

  • Analysis: Analyze the images to determine the intracellular distribution of the CPP (e.g., punctate endosomal localization vs. diffuse cytosolic signal).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials and Reagents:

  • Cells of interest

  • 96-well plates

  • CPP solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the CPPs (both L- and D-isoleucine versions). Include untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each peptide.

Serum Stability Assay

This assay assesses the stability of the CPPs in the presence of serum proteases.

Materials and Reagents:

  • Purified CPPs

  • Human or fetal bovine serum

  • Precipitating solution (e.g., 1% TFA in acetonitrile)

  • RP-HPLC system

Protocol:

  • Incubation:

    • Incubate the CPP at a final concentration of 100 µg/mL in serum at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation:

    • Stop the enzymatic reaction by adding the precipitating solution to each aliquot.

    • Incubate on ice and then centrifuge to pellet the precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the degradation profile and half-life.

Signaling Pathways and Internalization Mechanisms

The internalization of CPPs can occur through two main pathways: direct translocation across the plasma membrane and endocytosis. The specific mechanism is dependent on the CPP sequence, concentration, cargo, and cell type.

Diagram of CPP Internalization Pathways

CPP_Internalization cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_endocytosis Endocytosis CPP CPP-Cargo Endosome Early Endosome CPP->Endosome Clathrin-mediated, Caveolin-mediated, Macropinocytosis Direct_Translocation Direct Translocation CPP->Direct_Translocation membrane Late_Endosome Late Endosome Endosome->Late_Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Late_Endosome->Cytosol Endosomal Escape Direct_Translocation->Cytosol

Caption: Major internalization pathways for cell-penetrating peptides.

Incorporating D-amino acids may influence the preferred pathway. For instance, some studies suggest that while the binding to heparan sulfates on the cell surface is not chirality-dependent, the subsequent initiation of endocytosis is more efficient for L-CPPs in certain cell types. The increased resistance of D-amino acid containing peptides to endosomal proteases may, however, lead to enhanced endosomal escape and greater cytosolic delivery.

Conclusion

The incorporation of this compound into cell-penetrating peptides is a valuable strategy for enhancing their proteolytic stability, a critical factor for their therapeutic potential. The provided protocols offer a comprehensive guide for the synthesis and evaluation of these modified peptides. While the impact on cellular uptake can be variable, the significant increase in serum half-life makes D-amino acid substitution a compelling approach for the development of more robust and effective CPP-based drug delivery systems. Further investigation into the specific effects of D-isoleucine on the uptake and mechanism of action of different CPPs is warranted to fully harness the potential of this modification.

References

Application Notes and Protocols for Fmoc-D-Isoleucine in the Development of Protease-Resistant Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their susceptibility to rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-amino acids. The unique stereochemistry of D-amino acids disrupts the recognition sites for most common proteases, which are stereospecific for L-amino acids.[1][2] This substitution can significantly enhance the in vivo half-life and bioavailability of peptide-based therapeutics.[1][2][3]

Fmoc-D-isoleucine is a chiral amino acid building block used in solid-phase peptide synthesis (SPPS) to introduce a D-isomer of isoleucine into a peptide sequence. This application note provides detailed protocols for the synthesis of a model protease-resistant peptide using this compound, and for assessing its stability against enzymatic degradation.

Advantages of Incorporating D-Isoleucine

Incorporating D-isoleucine into a peptide sequence offers several advantages for drug development:

  • Enhanced Protease Resistance: The primary benefit is a significant increase in resistance to degradation by a wide range of proteases. This leads to a longer circulating half-life in biological systems.

  • Improved Pharmacokinetic Profile: By reducing the rate of clearance, the bioavailability and therapeutic window of the peptide drug can be improved.

  • Maintained or Enhanced Biological Activity: In many cases, the substitution of an L-amino acid with its D-enantiomer can be done without compromising, and sometimes even enhancing, the peptide's biological activity.

  • Structural Rigidity: The introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which may lead to improved receptor binding affinity and specificity.

Data on Protease Resistance

The substitution of L-amino acids with D-amino acids has been shown to dramatically increase peptide stability in the presence of proteases and in human serum.

Peptide SequenceModificationHalf-life in 50% Human SerumReference
TPTPTGTQ-tptL-amino acids onlyDegradable
t-PTPTGTQ-tptD-amino acid at N-terminusIncreased stability
tp-TPTGTQ-tptD-amino acids at N- and C-terminiCompletely stable for the duration of the assay
tpt-PTGTQT-ptTwo D-amino acids at C-terminusCompletely stable for the duration of the assay
PeptideModification% Remaining after 24h in Human PlasmaReference
Pep05 (KRLFKKLLKYLRKF)All L-amino acids< 10%
DP06All L-Lys and L-Arg replaced with D-Lys and D-Arg> 60%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Peptide Containing D-Isoleucine

This protocol describes the manual solid-phase synthesis of a model hexapeptide (Ala-Phe-D-Ile-Gly-Leu-Val) using Fmoc chemistry.

Materials:

  • Fmoc-L-Val-Wang resin

  • Fmoc-L-Leu-OH

  • Fmoc-L-Gly-OH

  • Fmoc-D-Ile-OH

  • Fmoc-L-Phe-OH

  • Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Val-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (L-Leu):

    • In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (3.5 eq) and shake for 2 hours.

    • Wash the resin with DMF (5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the following amino acids in order: Fmoc-L-Gly-OH, Fmoc-D-Ile-OH, Fmoc-L-Phe-OH, and Fmoc-L-Ala-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the pellet with cold ether and dry.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

DOT Script for Peptide Synthesis Workflow:

Peptide_Synthesis_Workflow Resin Fmoc-Val-Wang Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Leu Couple Fmoc-Leu-OH Deprotection1->Coupling_Leu Deprotection2 Fmoc Deprotection Coupling_Leu->Deprotection2 Coupling_Gly Couple Fmoc-Gly-OH Deprotection2->Coupling_Gly Deprotection3 Fmoc Deprotection Coupling_Gly->Deprotection3 Coupling_DIle Couple Fmoc-D-Ile-OH Deprotection3->Coupling_DIle Deprotection4 Fmoc Deprotection Coupling_DIle->Deprotection4 Coupling_Phe Couple Fmoc-Phe-OH Deprotection4->Coupling_Phe Deprotection5 Fmoc Deprotection Coupling_Phe->Deprotection5 Coupling_Ala Couple Fmoc-Ala-OH Deprotection5->Coupling_Ala Final_Deprotection Final Fmoc Deprotection Coupling_Ala->Final_Deprotection Cleavage Cleave from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis Mass Spec Analysis Purification->Analysis Protease_Assay_Workflow cluster_peptides Peptide Samples L_Peptide L-Peptide Solution Add_Trypsin Add Trypsin (1:100 w/w) L_Peptide->Add_Trypsin D_Peptide D-Peptide Solution D_Peptide->Add_Trypsin Incubation Incubate at 37°C Add_Trypsin->Incubation Time_Points Collect Aliquots at Time = 0, 1, 2, 4, 8, 24h Incubation->Time_Points Quench Quench with TFA Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Quantify Peak Area & Determine Half-life HPLC->Data_Analysis Enhanced_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Peptide L-Peptide Protease Protease L_Peptide->Protease Degradation Receptor Cell Surface Receptor L_Peptide->Receptor Transient Binding D_Peptide D-Peptide (Protease Resistant) D_Peptide->Receptor Sustained Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Sustained Biological Response Signaling_Cascade->Biological_Response

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis with Fmoc-D-isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the creation of custom peptides for a vast array of applications. The incorporation of non-canonical amino acids, such as D-isomers, can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation and modulating their biological activity.[1][2] Fmoc-D-isoleucine, a sterically hindered amino acid, presents unique challenges during peptide synthesis.[3][4][5] The choice between manual and automated synthesis methodologies for incorporating such residues is a critical consideration, impacting throughput, cost, purity, and the successful synthesis of the target peptide.

This document provides a detailed comparison of manual and automated SPPS protocols for the incorporation of this compound, offering insights into the advantages and limitations of each approach.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following table summarizes key quantitative data to facilitate a direct comparison between the two methodologies, with special considerations for the incorporation of sterically hindered amino acids like D-isoleucine.

Performance MetricManual Peptide SynthesisAutomated Peptide SynthesizerKey Considerations for this compound
Synthesis Time per Cycle 1 - 4 hours30 - 90 minutesAutomated systems significantly reduce the time for each coupling cycle.
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automation offers a "walk-away" capability, freeing up researcher time.
Typical Crude Purity Variable (70-90%), operator-dependentGenerally higher and more consistent (85-98%)Automated systems minimize human error, leading to higher purity.
Overall Yield Variable, dependent on operator skill and sequenceGenerally consistent and can be higher due to optimized protocolsAutomated protocols can be optimized to improve yields for difficult couplings.
Reagent Consumption Can be higher due to less precise dispensingOptimized protocols can reduce reagent and solvent wasteAutomated systems offer more precise reagent delivery, reducing waste.
Success Rate for Difficult Sequences Highly dependent on operator experienceHigher, especially with advanced features like microwave heatingAutomated synthesizers with heating capabilities can improve coupling efficiency for sterically hindered residues like D-isoleucine.
Cost per Amino Acid Residue Lower initial equipment cost, but can be higher in terms of laborHigher initial equipment investment, but can be more cost-effective for high throughputFor routine synthesis, automation can offer long-term cost savings.
Flexibility More flexible for non-standard amino acids and troubleshooting difficult couplingsLess flexible for on-the-fly protocol modificationsManual synthesis allows for immediate intervention and optimization for challenging couplings.

Challenges in Synthesizing Peptides with this compound

The synthesis of peptides containing sterically hindered amino acids like isoleucine, particularly the D-enantiomer, is often challenging. These "difficult sequences" can lead to incomplete coupling reactions and lower yields.

Key Challenges:

  • Steric Hindrance: The bulky side chain of isoleucine can physically obstruct the approach of the activated amino acid to the growing peptide chain, slowing down the coupling reaction.

  • Aggregation: Peptides rich in hydrophobic residues like isoleucine have a tendency to aggregate on the solid support, making the reactive sites inaccessible.

  • Incomplete Deprotection: In some cases, the Fmoc group may not be completely removed, leading to truncated peptide sequences.

Strategies to Overcome Challenges:

  • Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help improve the yield.

  • Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can drive the reaction to completion.

  • Use of Stronger Coupling Reagents: Reagents like HATU and HCTU are often more effective for coupling sterically hindered amino acids.

  • Microwave-Assisted Synthesis: Automated synthesizers equipped with microwave heating can significantly accelerate coupling and deprotection steps, improving the synthesis of difficult sequences.

Experimental Protocols

The following are detailed protocols for manual and automated Fmoc-based solid-phase peptide synthesis for the incorporation of this compound.

Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol (0.1 mmol scale)

This protocol describes the manual synthesis of a peptide containing D-isoleucine on a Rink Amide resin.

1. Resin Swelling: a. Weigh 135 mg of Rink Amide resin (0.74 mmol/g) into a fritted reaction vessel. b. Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with occasional agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 3 minutes at room temperature and drain. c. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). e. Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a dark blue color indicates a positive result).

3. This compound Coupling: a. In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents), HCTU (0.4 mmol, 4 equivalents), and DIPEA (0.8 mmol, 8 equivalents) in 3 mL of DMF. b. Pre-activate the mixture for 5 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for at least 2 hours at room temperature. For the sterically hindered D-isoleucine, consider extending this time or performing a double coupling. e. Drain the coupling solution and wash the resin with DMF (5 x 5 mL). f. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., no color change, indicates completion).

4. Subsequent Amino Acid Cycles: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the crude peptide. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

6. Purification: a. Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity of the purified peptide by mass spectrometry.

Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines the general steps programmed into an automated peptide synthesizer. Specific parameters will vary depending on the instrument manufacturer and the peptide sequence.

1. System Setup: a. Load a reaction vessel with the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) into the synthesizer. b. Place vials containing this compound and all other required Fmoc-amino acids, activator (e.g., HCTU), base (e.g., DIPEA), 20% piperidine in DMF, and necessary washing solvents (DMF, DCM) into their designated positions on the synthesizer. c. Program the synthesizer with the desired peptide sequence and synthesis protocol, including any special instructions for D-isoleucine such as extended coupling times or double coupling.

2. Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid: a. Resin Swelling: The resin is washed with DMF to ensure proper swelling. b. Fmoc Deprotection: The 20% piperidine in DMF solution is delivered to the reaction vessel to remove the Fmoc group. The synthesizer is programmed for specific reaction times and repetitions. c. Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. d. Amino Acid Coupling: The synthesizer delivers the pre-programmed amounts of this compound, activator, and base to the reaction vessel. The coupling reaction proceeds for the specified time. For difficult couplings, the synthesizer can be programmed to perform a second coupling. e. Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

3. Final Cleavage and Work-up (Manual Step): a. Once the automated synthesis is complete, the resin is removed from the synthesizer. b. The cleavage, precipitation, and drying steps are performed manually as described in the manual synthesis protocol (steps 5b-5f).

4. Purification and Analysis: a. The crude peptide is purified and analyzed using RP-HPLC and mass spectrometry as described in the manual protocol (step 6).

Visualizations

Experimental Workflow Diagrams

Manual_SPPS_Workflow start Start resin_swelling Resin Swelling in DMF start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 kaiser_test1 Kaiser Test (Positive) wash1->kaiser_test1 coupling Couple this compound (HCTU/DIPEA) kaiser_test1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test2 Kaiser Test (Negative) wash2->kaiser_test2 repeat Repeat for next AA kaiser_test2->repeat More AAs final_deprotection Final Fmoc Deprotection kaiser_test2->final_deprotection Last AA repeat->fmoc_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End purification->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow for this compound.

Automated_SPPS_Workflow cluster_auto Automated Synthesizer start Start setup System Setup (Resin, Reagents, Sequence) start->setup automated_cycle Automated Synthesis Cycle (Deprotection, Coupling, Washes) setup->automated_cycle manual_steps Manual Off-instrument Steps automated_cycle->manual_steps cleavage Cleavage from Resin (TFA Cocktail) manual_steps->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End purification->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Representative Signaling Pathway: Isoleucine and the mTOR Pathway

While this compound is a synthetic building block, the natural enantiomer, L-isoleucine, plays a crucial role in cellular metabolism. For instance, L-isoleucine is known to activate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Peptides containing D-isoleucine may be designed to interact with various biological targets, and understanding related natural signaling pathways provides valuable context for drug development.

mTOR_Signaling_Pathway Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates eEF2K eEF2K S6K1->eEF2K Inhibits eEF2 eEF2 eEF2K->eEF2 Inhibits Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Promotes eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by Isoleucine.

Conclusion

The choice between manual and automated peptide synthesis for incorporating this compound depends on the specific needs of the laboratory, including throughput requirements, budget, and the complexity of the peptides being synthesized. Manual synthesis offers greater flexibility for troubleshooting and is valuable for methods development, especially for difficult sequences. However, it is labor-intensive and more susceptible to operator variability. Automated synthesis provides high throughput, reproducibility, and can significantly reduce hands-on time and overall project timelines, making it the preferred method for routine and large-scale peptide production. For challenging couplings involving sterically hindered residues like D-isoleucine, the advanced features of modern automated synthesizers, such as microwave heating, can be particularly advantageous.

References

Application Notes and Protocols for Fmoc-D-isoleucine Coupling with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient coupling of the sterically hindered amino acid Fmoc-D-isoleucine using the HBTU/HOBt activation method in solid-phase peptide synthesis (SPPS). The information herein is intended to facilitate the successful incorporation of D-isoleucine into peptide sequences, a common challenge in peptide and drug development.

Introduction

D-amino acids, such as D-isoleucine, are frequently incorporated into peptide-based therapeutics to enhance their proteolytic stability and modulate their biological activity. However, the coupling of sterically hindered amino acids, including isoleucine, can be challenging, often leading to incomplete reactions and lower yields. The use of efficient activating reagents is crucial to overcome this steric hindrance.[1]

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), in combination with 1-hydroxybenzotriazole (HOBt), is a widely used and highly effective coupling system for such difficult couplings.[2][3] HBTU rapidly activates the carboxylic acid of the Fmoc-amino acid, while HOBt acts as a racemization suppressant, which is critical for maintaining the chiral integrity of the peptide.[4][5]

Mechanism of Activation

The coupling process begins with the activation of the this compound's carboxyl group by HBTU in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA). This reaction forms a highly reactive O-acylisourea intermediate. The presence of HOBt allows for the in-situ conversion of this intermediate into a less reactive but more stable HOBt-ester, which then readily reacts with the free N-terminal amine of the growing peptide chain on the solid support to form the desired peptide bond. The addition of HOBt is crucial for minimizing the risk of racemization, especially during the coupling of sterically hindered amino acids.

G Fmoc-D-Ile-OH Fmoc-D-Ile-OH Active_Ester Active Ester Intermediate (O-acylisourea) Fmoc-D-Ile-OH->Active_Ester HBTU HBTU HBTU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Base HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Coupled_Peptide Coupled Peptide HOBt_Ester->Coupled_Peptide Resin Resin-Bound Peptide with free N-terminus Resin->Coupled_Peptide

Caption: HBTU/HOBt Activation and Coupling Mechanism.

Data Presentation

While specific yield and purity data for the coupling of this compound under varied conditions are not extensively published, the following table summarizes generally recommended conditions for sterically hindered amino acids based on established protocols. For illustrative purposes, data from the synthesis of Argireline Acetate, which involves the coupling of the sterically hindered Fmoc-Arg(Pbf)-OH, is included to demonstrate the potential efficiency of the HBTU/HOBt system.

ParameterRecommended RangeExample: Argireline Acetate Synthesis
Fmoc-Amino Acid (equiv.) 2.0 - 5.03.0
HBTU (equiv.) 1.9 - 5.03.0
HOBt (equiv.) 2.0 - 5.03.0
DIPEA (equiv.) 4.0 - 10.0Not specified, but typically 2x the moles of amino acid
Solvent DMF or NMPNMP/DCM (2:1, V/V)
Reaction Time (min) 30 - 120150
Temperature Room Temperature40°C
Coupling Cycles 1-21
Reported Yield Generally high with single coupling90.2%
Reported Purity High83.5% (RP-HPLC)

Experimental Protocols

Materials and Reagents
  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit for monitoring coupling completion

Standard Coupling Protocol for this compound

This protocol is suitable for most standard couplings of this compound.

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring and Completion Swell Swell resin in DMF Deprotect Fmoc deprotection (20% piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Preactivate Pre-activate Fmoc-D-Ile-OH with HBTU/HOBt/DIPEA in DMF Add_to_Resin Add activated amino acid to resin Preactivate->Add_to_Resin React Agitate for 60-90 min at room temperature Add_to_Resin->React Kaiser_Test Perform Kaiser test Wash2 Wash with DMF and DCM Kaiser_Test->Wash2 Next_Cycle Proceed to next cycle Wash2->Next_Cycle

Caption: Standard Coupling Workflow.
  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 60-90 minutes.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

    • Upon completion, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.

Double Coupling Protocol for Difficult Sequences

For sequences where the standard protocol results in incomplete coupling (positive Kaiser test), a double coupling is recommended.

G cluster_first_coupling First Coupling cluster_monitoring1 Monitoring cluster_second_coupling Second Coupling (if needed) cluster_monitoring2 Final Monitoring First_Coupling_Steps Perform Standard Coupling Protocol Kaiser_Test1 Perform Kaiser test First_Coupling_Steps->Kaiser_Test1 Wash_Intermediate Wash resin with DMF Kaiser_Test1->Wash_Intermediate If positive Wash_Final Wash thoroughly Kaiser_Test1->Wash_Final If negative Repeat_Coupling Repeat amino acid activation and coupling steps Wash_Intermediate->Repeat_Coupling Kaiser_Test2 Perform Kaiser test Repeat_Coupling->Kaiser_Test2 Kaiser_Test2->Wash_Final

Caption: Double Coupling Workflow.
  • First Coupling:

    • Follow the "Standard Coupling Protocol for this compound" as described above.

  • Monitoring:

    • After the first coupling, perform a Kaiser test. If the test is negative, proceed with washing and the next cycle.

    • If the Kaiser test is positive (beads turn blue), indicating incomplete coupling, proceed to the second coupling.

  • Second Coupling:

    • Wash the resin thoroughly with DMF to remove any remaining reagents from the first coupling.

    • Prepare a fresh solution of activated this compound as described in the standard protocol.

    • Add the fresh coupling solution to the resin and agitate for another 60-90 minutes.

  • Final Monitoring and Washing:

    • Perform a final Kaiser test to confirm the completion of the coupling.

    • Wash the resin extensively with DMF and DCM.

Troubleshooting

ProblemPotential CauseRecommended Solution
Positive Kaiser test after single coupling Steric hindrance of the N-terminal amino acid or the growing peptide chain.Perform a double coupling. Consider increasing the coupling time to 2 hours. Ensure reagents are fresh and dry.
Low final peptide yield Incomplete coupling at the D-isoleucine position.Optimize coupling time and consider using a more potent activating reagent like HATU for particularly difficult sequences.
Presence of deletion sequences in final product Inefficient coupling.Implement a double coupling strategy for the D-isoleucine residue. Consider capping unreacted amines with acetic anhydride after the coupling step.
Racemization Prolonged activation times or use of excess base.Ensure HOBt is included in the activation mixture. Avoid unnecessarily long pre-activation times. Use the recommended equivalents of DIPEA.

Conclusion

The HBTU/HOBt activation method is a robust and efficient system for the incorporation of sterically hindered amino acids like this compound in solid-phase peptide synthesis. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can significantly improve the success rate of synthesizing D-isoleucine-containing peptides, thereby facilitating the development of novel peptide-based therapeutics and research tools.

References

Application Note: Monitoring Fmoc Deprotection of D-Isoleucine by UV Absorbance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids. Its removal, or deprotection, is a critical step that must be complete to ensure the desired peptide sequence is synthesized with high fidelity. Incomplete deprotection leads to deletion sequences, resulting in a complex crude product that is difficult to purify.

This application note provides a detailed protocol for monitoring the deprotection of the Fmoc group from D-isoleucine, a sterically hindered amino acid, using UV absorbance. The D-configuration of isoleucine is valuable for synthesizing peptides with specific stereochemical requirements, such as enhanced stability against enzymatic degradation.[1][2] However, steric hindrance around the amino group of isoleucine can sometimes lead to slower or incomplete deprotection.[3]

The monitoring method is based on the quantitative detection of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of the Fmoc cleavage reaction, which has a characteristic strong UV absorbance at approximately 301 nm.[4][5] This allows for real-time, quantitative assessment of the deprotection reaction progress and completion.

Principle of the Method

The Fmoc group is removed by treatment with a secondary amine base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism, releasing dibenzofulvene (DBF). The highly reactive DBF is then trapped by piperidine to form a stable DBF-piperidine adduct, which has a distinct UV absorbance maximum around 301 nm. By monitoring the increase and subsequent plateau of absorbance at this wavelength, the kinetics and completeness of the deprotection reaction can be accurately determined.

Experimental Protocols

This section details the protocols for monitoring the Fmoc deprotection of D-isoleucine. These protocols can be adapted for other amino acids and peptide sequences.

Reagent and Equipment Preparation

Reagents:

  • Fmoc-D-isoleucine loaded resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF.

  • DMF (peptide synthesis grade) for washing.

Equipment:

  • Solid-phase peptide synthesis vessel (manual or automated).

  • UV-Vis spectrophotometer with a flow-through cuvette or an automated peptide synthesizer with an integrated UV detector.

  • Shaker or bubbler for mixing.

Manual Monitoring Protocol
  • Resin Swelling: Swell the this compound loaded resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin three times with DMF to remove any residual impurities.

  • Baseline Measurement: Flow DMF through the system and record the baseline absorbance at 301 nm.

  • Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Start a timer and begin gentle agitation.

  • Monitoring: Continuously flow the effluent from the reaction vessel through the UV detector. Record the absorbance at 301 nm over time. The absorbance will increase as the DBF-piperidine adduct is formed.

  • Reaction Completion: The reaction is considered complete when the absorbance reaches a plateau and then returns to the baseline after the deprotection solution has been drained and the resin is being washed with DMF.

  • Washing: Once the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) until the absorbance of the washings at 301 nm returns to the baseline.

Automated Monitoring Protocol

Modern automated peptide synthesizers are often equipped with real-time UV monitoring capabilities.

  • Setup: Program the synthesizer with the desired peptide sequence, including D-isoleucine.

  • UV Monitoring Parameters: Set the UV monitoring wavelength to 301 nm. Many synthesizers allow for feedback control, where the deprotection time can be automatically extended if the absorbance has not returned to baseline within the programmed time.

  • Initiate Synthesis: The synthesizer will automatically perform the following steps:

    • DMF washes.

    • Addition of the deprotection solution.

    • Continuous monitoring of the UV absorbance of the effluent.

    • The synthesizer's software will plot the absorbance versus time, providing a visual representation of the deprotection progress.

    • The deprotection step is automatically terminated and followed by extensive DMF washes upon reaction completion.

Data Presentation

Quantitative data is crucial for assessing the efficiency of the Fmoc deprotection.

Table 1: Key Parameters for UV Monitoring of Fmoc Deprotection

ParameterValueReference
Monitoring Wavelength (λmax)~301 nm
Molar Extinction Coefficient (ε) of DBF-piperidine adduct~7800 M⁻¹cm⁻¹
Deprotection Reagent20% (v/v) Piperidine in DMF
Typical Deprotection Time5 - 20 minutes

Table 2: Example Time-Course Data for this compound Deprotection

Time (minutes)Absorbance at 301 nm (AU)Status
00.05Baseline
10.85Reaction Initiated
31.52Reaction Progressing
51.89Nearing Completion
71.95Plateau Reached
101.96Reaction Complete
120.06Post-Wash Baseline

Visualizations

Chemical Reaction of Fmoc Deprotection

Fmoc_Deprotection Fmoc_AA This compound-Resin Free_Amine H-D-Isoleucine-Resin Fmoc_AA->Free_Amine + Piperidine Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct (Absorbs at ~301 nm) Piperidine->DBF_Adduct + Dibenzofulvene (DBF)

Caption: Chemical reaction of Fmoc deprotection.

Experimental Workflow for UV Monitoring

workflow start Start: this compound-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF (x3) swell->wash1 baseline Record Baseline Absorbance at 301 nm wash1->baseline deprotect Add 20% Piperidine in DMF & Start Agitation baseline->deprotect monitor Continuously Monitor Absorbance at 301 nm deprotect->monitor decision Absorbance Plateaued and Returned to Baseline? monitor->decision decision->deprotect No (Extend Time) wash2 Wash with DMF (x5-7) decision->wash2 Yes end End: Deprotected Resin wash2->end

Caption: Experimental workflow for UV monitoring.

Troubleshooting

  • Incomplete Deprotection (Absorbance does not return to baseline): This may be due to steric hindrance from the D-isoleucine residue or peptide aggregation.

    • Solution: Extend the deprotection time. For particularly difficult sequences, a stronger deprotection cocktail, such as 20% piperidine with 1-2% 1,8-diazabicycloundec-7-ene (DBU) in DMF, can be used.

  • Low Absorbance Signal: This could indicate a low loading of the initial amino acid on the resin.

    • Solution: Quantify the resin loading using a separate Fmoc quantification test before starting the synthesis.

  • Baseline Drift: This may be caused by impure solvents or degradation of the deprotection reagent.

    • Solution: Use high-purity, fresh solvents and reagents.

Conclusion

Monitoring the Fmoc deprotection of D-isoleucine by UV absorbance is a robust and reliable method to ensure the complete removal of the protecting group during solid-phase peptide synthesis. This technique provides real-time, quantitative data that allows for the optimization of deprotection times, which is particularly important for sterically hindered amino acids. By implementing this monitoring strategy, researchers can significantly improve the quality and yield of their synthetic peptides.

References

Application Notes and Protocols for Cleavage and Final Deprotection of Peptides Containing D-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-isoleucine, into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids can confer remarkable advantages, including enhanced proteolytic stability, improved receptor affinity, and unique conformational properties. However, the synthesis and purification of peptides containing sterically hindered residues like D-isoleucine present unique challenges, particularly during the final cleavage and deprotection steps. This document provides detailed application notes and protocols to navigate these challenges, ensuring high-yield and high-purity recovery of D-isoleucine-containing peptides.

The primary challenges associated with the cleavage of peptides containing D-isoleucine, a β-branched amino acid, stem from potential steric hindrance and increased hydrophobicity, which can lead to incomplete removal of protecting groups and aggregation during the cleavage process.[1] This can result in lower yields and difficult purification. Therefore, the selection of an appropriate cleavage cocktail and optimized protocol is paramount for success.

Core Principles of Cleavage and Deprotection

The final step in solid-phase peptide synthesis (SPPS) involves the simultaneous cleavage of the peptide from the resin support and the removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). During this process, highly reactive cationic species are generated from the protecting groups and the resin linker. These carbocations can re-attach to electron-rich amino acid residues, leading to undesired side products. To prevent this, nucleophilic reagents known as "scavengers" are added to the TFA to "trap" these reactive cations.

The choice of cleavage cocktail—the specific mixture of TFA and scavengers—is dictated by the amino acid composition of the peptide.[2] For peptides containing sensitive residues, a carefully selected cocktail is crucial to minimize side reactions.

Challenges with D-Isoleucine-Containing Peptides

While the fundamental principles of cleavage apply, the presence of D-isoleucine can exacerbate common issues in SPPS:

  • Steric Hindrance: The bulky side chain of isoleucine, particularly with the D-configuration, can sterically hinder the access of TFA and scavengers to the cleavage sites and protecting groups on neighboring residues. This can lead to incomplete deprotection.[1]

  • Aggregation: Peptides containing multiple hydrophobic and β-branched amino acids like D-isoleucine are prone to aggregation, both on-resin and after cleavage. Aggregation can prevent complete reaction and complicate purification.

  • "Difficult Sequences": The presence of D-isoleucine can contribute to a peptide being classified as a "difficult sequence," which are notoriously challenging to synthesize and purify due to issues like poor solvation and secondary structure formation.

Recommended Cleavage Cocktails

The selection of the appropriate cleavage cocktail is the most critical factor for the successful cleavage of D-isoleucine-containing peptides. The following tables summarize commonly used cleavage cocktails, their compositions, and their recommended applications.

Reagent CocktailComposition (v/v)Recommended UseKey Considerations
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).Robust and widely applicable. EDT has a strong odor.
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)Good for scavenging trityl groups. Low-odor alternative to Reagent K.Does not protect Met or Cys from oxidation.
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)For peptides without highly sensitive residues.A good starting point for peptides lacking Cys, Met, or Trp.
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (w/w)Specifically designed to minimize methionine oxidation.Complex mixture, but highly effective for Met-containing peptides.

Table 1: Common Cleavage Cocktails for Solid-Phase Peptide Synthesis. EDT: 1,2-ethanedithiol; TIPS: triisopropylsilane; TIS: triisopropylsilane; DMS: dimethyl sulfide.

Experimental Protocols

Protocol 1: Standard Cleavage with Reagent K

This protocol is recommended as a robust starting point for most D-isoleucine-containing peptides, especially if other sensitive residues are present.

Materials:

  • Peptide-resin (dried)

  • Reagent K (freshly prepared)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry under vacuum for at least 1 hour.

  • Place the dried resin in a reaction vessel.

  • Add freshly prepared Reagent K (10 mL per gram of resin).

  • Stopper the vessel and gently agitate at room temperature for 2-4 hours. For peptides with multiple bulky residues, extending the cleavage time may be necessary.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

  • Dry the crude peptide under a stream of nitrogen.

Protocol 2: Low-Odor Cleavage with Reagent B

This protocol is a suitable alternative to Reagent K when a low-odor procedure is preferred and the peptide does not contain methionine or cysteine.

Materials:

  • Peptide-resin (dried)

  • Reagent B (freshly prepared)

  • Cold methyl t-butyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas

Procedure:

  • Wash and dry the peptide-resin as described in Protocol 1.

  • Add freshly prepared Reagent B (10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the cleavage mixture and wash the resin with fresh TFA.

  • Combine the filtrates and precipitate the peptide in a 10-fold excess of cold methyl t-butyl ether.

  • Isolate and wash the peptide pellet as described in Protocol 1.

  • Dry the crude peptide under nitrogen.

Visualizing the Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage and final deprotection of a synthetic peptide from the solid support.

Cleavage_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash Remove DMF Cleavage Add Cleavage Cocktail (e.g., Reagent K) 2-4 hours, RT Wash->Cleavage Filter Filter to remove resin Cleavage->Filter Precipitate Precipitate in cold ether Filter->Precipitate Centrifuge Centrifuge and decant Precipitate->Centrifuge Wash_Pellet Wash peptide pellet Centrifuge->Wash_Pellet Dry Dry crude peptide Wash_Pellet->Dry Purify Purify by HPLC Dry->Purify

Caption: General workflow for peptide cleavage and deprotection.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Low Peptide Yield Incomplete cleavage.Extend cleavage time; use a stronger cleavage cocktail (e.g., Reagent K).
Peptide aggregation.Use aggregation-disrupting solvents (e.g., NMP) during synthesis; consider chaotropic salts in cleavage.
Incomplete Deprotection Steric hindrance from D-isoleucine or other bulky residues.Increase cleavage time; perform a second cleavage on the precipitated peptide.
Insufficient scavenger concentration.Ensure fresh, high-purity reagents are used for the cleavage cocktail.
Multiple Peaks in HPLC Presence of deletion sequences or side products.Optimize coupling and deprotection steps during synthesis; use appropriate scavengers during cleavage.
Oxidation of sensitive residues (Met, Cys, Trp).Use a cocktail with appropriate scavengers (e.g., Reagent H for Met); blanket the reaction with nitrogen.
Insoluble Peptide Aggregation of the unprotected peptide.Attempt to dissolve the peptide in different solvents (e.g., 50% acetic acid, HFIP); purify immediately after cleavage.

Table 2: Troubleshooting Guide for Cleavage of D-Isoleucine-Containing Peptides.

Logical Relationship of Cleavage Components

The interplay between the peptide, resin, TFA, and scavengers is crucial for a successful cleavage. The following diagram illustrates these relationships.

Cleavage_Components cluster_reactants Reactants cluster_process Process cluster_products Products Peptide-Resin Peptide-Resin Cleavage & Deprotection Cleavage & Deprotection Peptide-Resin->Cleavage & Deprotection TFA TFA TFA->Cleavage & Deprotection Scavengers Scavengers Scavengers->Cleavage & Deprotection Crude Peptide Crude Peptide Cleavage & Deprotection->Crude Peptide Spent Resin Spent Resin Cleavage & Deprotection->Spent Resin Scavenged Cations Scavenged Cations Cleavage & Deprotection->Scavenged Cations

Caption: Interaction of components in the cleavage reaction.

Conclusion

The successful cleavage and final deprotection of peptides containing D-isoleucine require careful consideration of the potential for steric hindrance and aggregation. By selecting an appropriate cleavage cocktail, such as the robust Reagent K, and optimizing the reaction conditions, researchers can significantly improve the yield and purity of their target peptides. The protocols and troubleshooting guide provided in this document offer a comprehensive framework for navigating the challenges associated with these "difficult sequences," ultimately facilitating the development of novel peptide-based therapeutics and research tools.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Incomplete Coupling of Fmoc-D-isoleucine

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete coupling of the sterically hindered amino acid, this compound, during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

The primary reason for difficultly in coupling this compound lies in its structure. D-isoleucine is a β-branched amino acid, meaning it has a bulky side chain branching at the β-carbon.[1] This steric hindrance can physically obstruct the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.[1][2]

Q2: How can I confirm that the coupling of this compound is incomplete?

Incomplete coupling can be detected using qualitative colorimetric tests that check for the presence of unreacted primary amines on the peptide-resin.[3] The two most common tests are:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines. A positive result, indicated by an intense blue or purple color on the resin beads, confirms the presence of free amines and thus, an incomplete coupling reaction.[4] A negative result (yellow or colorless beads) suggests a successful coupling.

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive chromogenic assay for detecting primary amines. A positive result indicates unreacted amino groups.

Q3: My monitoring test is positive, indicating incomplete coupling. What should I do immediately?

If a monitoring test indicates that unreacted N-terminal amines are still present, you should perform a second coupling (recoupling). This involves washing the resin thoroughly to remove old reagents and then repeating the coupling procedure with a fresh solution of the activated this compound. If the test is still positive after a second coupling, it is advisable to "cap" the remaining unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion peptide impurities in subsequent steps.

Q4: Which experimental conditions can I optimize to improve the coupling efficiency of this compound?

Several parameters can be adjusted to overcome the steric hindrance associated with this compound:

  • Choice of Coupling Reagent: Use a more potent coupling reagent. Aminium/uronium salts like HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids than carbodiimides (e.g., DIC) or phosphonium salts (e.g., PyBOP).

  • Reaction Time and Temperature: Extending the coupling reaction time (e.g., to several hours or overnight) can help drive the reaction to completion. Cautiously increasing the temperature (e.g., to 30-50°C) can also increase the reaction rate, but this must be monitored to avoid potential side reactions like racemization.

  • Solvent Choice: Ensure the use of high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure good resin swelling and solvation of the peptide chain. In cases of peptide aggregation, which can also hinder coupling, using a solvent mixture (e.g., DMF/DMSO) or adding chaotropic salts like LiCl may be beneficial.

  • Reagent Concentration: Using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can improve coupling efficiency.

Q5: What are the potential side reactions associated with coupling sterically hindered amino acids like D-isoleucine?

The main side reaction of concern, especially when using more forcing conditions (like elevated temperatures or stronger bases), is racemization. Racemization is the conversion of the D-amino acid to its L-isomer, which would result in a diastereomeric impurity in the final peptide. The choice of coupling reagent and additives is crucial; additives like OxymaPure or HOAt are known to suppress racemization more effectively than HOBt.

Troubleshooting Guide

This guide provides a systematic approach to handling an incomplete coupling event with this compound.

Problem: A positive Kaiser or TNBS test is observed after the coupling step.

This indicates the presence of unreacted N-terminal primary amines on the peptide-resin.

Logical Troubleshooting Workflow

G start Couple this compound monitor Monitor with Kaiser or TNBS Test start->monitor negative Test Negative: Coupling Complete monitor->negative Colorless/ Yellow positive Test Positive: Incomplete Coupling monitor->positive Blue/ Purple proceed Proceed to Next Deprotection Step negative->proceed recouple Perform Second Coupling (Recouple) positive->recouple optimize For Future Syntheses: Optimize Protocol (See Tables & Protocols) positive->optimize monitor2 Monitor Again recouple->monitor2 positive2 Still Positive monitor2->positive2 Blue/ Purple negative2 Test Negative monitor2->negative2 Colorless/ Yellow cap Cap Unreacted Amines with Acetic Anhydride positive2->cap positive2->optimize cap->proceed negative2->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The selection of a coupling reagent is critical for achieving high efficiency when incorporating bulky residues like D-isoleucine. The table below summarizes the properties and performance of common reagent classes.

Reagent ClassExamplesRelative ReactivityAdvantagesDisadvantages
Carbodiimides DIC, DCCModerateCost-effective.Lower reactivity for hindered couplings; DCC byproduct (DCU) is insoluble and can be difficult to remove.
Phosphonium Salts PyBOP, PyAOPHighHighly effective, especially for hindered amino acids.Solutions in DMF have moderate stability; higher cost.
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATU, COMUVery HighFast reactions, generally free of side reactions, and very effective for difficult couplings. HATU and COMU are particularly potent.Higher cost than carbodiimides. Some reagents based on HOBt/HOAt have safety concerns (explosive potential).

Experimental Protocols

Protocol 1: Kaiser Test (for Primary Amines)

This protocol is used to qualitatively detect free primary amines on the resin.

Reagents:

  • Reagent A: 1.0 mL of a 16.5 mg/mL KCN in water solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Take 10-15 beads of washed and dried peptide-resin in a small test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Colorless/Yellow Beads: Negative result. Coupling is complete.

  • Blue/Purple Beads: Positive result. Coupling is incomplete.

  • Dark Blue Solution, Colorless Beads: Nearly complete coupling. Consider extending coupling time or capping.

Protocol 2: TNBS Test (for Primary Amines)

This test is an alternative to the Kaiser test for detecting primary amines.

Reagents:

  • Reagent A: 1% 2,4,6-trinitrobenzenesulfonic acid in DMF.

  • Reagent B: 10% Diisopropylethylamine (DIPEA) in DMF.

Procedure:

  • Take a small sample of washed resin beads.

  • Wash thoroughly with DMF.

  • Suspend the beads in a small amount of DMF.

  • Add 1-2 drops of Reagent A and 1-2 drops of Reagent B.

  • Observe the color of the beads after a few minutes.

Interpretation of Results:

  • Yellow/Colorless Beads: Negative result. Coupling is complete.

  • Orange/Red Beads: Positive result. Coupling is incomplete.

Protocol 3: Standard Coupling using HATU

This protocol is recommended for coupling sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin.

  • This compound (3 equivalents relative to resin loading).

  • HATU (2.9 equivalents).

  • DIPEA (6 equivalents).

  • Anhydrous, peptide-synthesis grade DMF.

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation Mixture: In a separate vessel, dissolve the this compound in DMF. Add HATU and DIPEA to the solution.

  • Coupling: Immediately add the activation mixture to the swelled resin.

  • Reaction: Agitate the mixture at room temperature. For this compound, a minimum reaction time of 2 hours is recommended. Monitor completion with the Kaiser or TNBS test.

  • Washing: After the reaction, drain the solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 4: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple after a recoupling attempt.

Materials:

  • Peptide-resin with unreacted N-terminal amines.

  • Acetic anhydride.

  • Pyridine or DIPEA.

  • DMF.

Procedure:

  • Washing: Wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride (e.g., 10-20 equivalents) and a base like pyridine or DIPEA in DMF.

  • Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF to remove all traces of the capping reagents.

Visualization of the Coupling Reaction

Caption: Peptide bond formation via activated ester intermediate.

References

Technical Support Center: Optimizing Fmoc-D-Isoleucine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the incorporation of Fmoc-D-isoleucine in Solid-Phase Peptide Synthesis (SPPS). D-isoleucine, a β-branched amino acid, is known for its steric hindrance, which can lead to incomplete coupling reactions, lower yields, and potential racemization. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The primary reason for inefficient coupling of this compound is steric hindrance. The bulky side chain at the β-carbon, combined with the Fmoc protecting group, physically obstructs the approach of the activated amino acid to the free amine on the growing peptide chain. This can result in slower reaction kinetics and incomplete coupling.

Q2: What are the main consequences of incomplete this compound coupling?

A2: Incomplete coupling leads to the formation of deletion sequences (peptides missing the D-isoleucine residue), which lowers the overall yield of the target peptide and complicates purification. To compensate, researchers may need to perform double or even triple couplings, increasing synthesis time and reagent consumption.

Q3: What is racemization and is it a concern with this compound?

A3: Racemization is the conversion of a chiral amino acid from one enantiomer to the other (e.g., D to L). While racemization is a general concern in peptide synthesis, it is particularly relevant for amino acids that are prone to it under basic activation conditions, such as cysteine and histidine. For this compound, the risk of racemization is generally low but can be influenced by the choice of coupling reagents, base, and prolonged reaction times or elevated temperatures.[1][2]

Q4: Can microwave synthesis be used to improve this compound coupling?

A4: Yes, microwave-assisted SPPS can significantly enhance the efficiency of coupling sterically hindered amino acids like D-isoleucine by accelerating reaction rates.[3][4][5] However, the elevated temperatures can also increase the risk of side reactions, including racemization for sensitive amino acids. Therefore, careful optimization of microwave parameters (temperature and time) is crucial.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low crude peptide purity with a significant peak corresponding to a deletion sequence (-D-Ile) Incomplete coupling of this compound.1. Switch to a more powerful coupling reagent: Use a uronium/aminium salt like HATU, HCTU, or COMU. 2. Perform a double coupling: After the initial coupling, repeat the coupling step with fresh reagents. 3. Increase coupling time: Extend the reaction time for the D-isoleucine coupling step. 4. Use microwave-assisted coupling: Apply microwave energy to accelerate the reaction, carefully controlling the temperature.
Presence of a diastereomeric impurity in the final peptide Racemization of D-isoleucine during activation/coupling.1. Choose a coupling reagent with low racemization potential: Carbodiimide-based methods with additives like DIC/Oxyma are known to minimize racemization. 2. Use a less basic activator base: Substitute DIPEA with a bulkier, less basic amine like 2,4,6-collidine. 3. Avoid prolonged pre-activation times. 4. If using microwave synthesis, consider a lower coupling temperature for the D-isoleucine residue.
Gradual decrease in coupling efficiency throughout the synthesis after incorporating D-isoleucine Peptide aggregation initiated by the hydrophobic D-isoleucine residue.1. Switch to a more polar solvent system: For example, use NMP instead of or in combination with DMF. 2. Incorporate a chaotropic salt: Add salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures. 3. Use a backbone-protected dipeptide (pseudoproline) upstream of the difficult region if the sequence allows.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids, providing a basis for selecting the optimal reagent for this compound coupling. While direct comparative data for D-isoleucine is limited, the relative efficiencies observed for other challenging couplings are a good indicator.

Coupling Reagent Class Relative Reactivity Racemization Potential Key Advantages Potential Disadvantages
HATU Uronium/AminiumVery HighLowFast and highly effective for sterically hindered amino acids.High cost; can cause guanidinylation of the N-terminus if used in excess.
HCTU Uronium/AminiumHighLowSimilar efficiency to HATU but more cost-effective.Can be less effective than HATU for the most difficult couplings.
COMU Uronium/AminiumVery HighVery LowHigh efficiency and superior racemization suppression.Higher cost compared to HBTU/HCTU.
DIC/Oxyma Carbodiimide/AdditiveModerateVery LowLow racemization potential and cost-effective.Slower reaction kinetics compared to uronium/aminium salts.
PyBOP PhosphoniumHighLowGood for sterically hindered couplings with a lower risk of guanidinylation.Can be less efficient than HATU for some sequences.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) to the mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling Procedure for this compound
  • Following the final wash of the first coupling (Protocol 1, step 5), repeat the amino acid activation (Protocol 1, step 3) and coupling (Protocol 1, step 4) with fresh reagents.

  • After the second coupling, wash the resin as described in Protocol 1, step 5.

  • Perform a Kaiser test to confirm complete coupling. If the test is still positive, consider a capping step with acetic anhydride to terminate any unreacted chains before proceeding to the next amino acid.

Protocol 3: Microwave-Assisted Coupling of this compound
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: Prepare the activated amino acid solution as described in Protocol 1, step 3.

  • Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-safe vessel. Irradiate at a controlled temperature (e.g., 50-75°C) for 5-15 minutes. Note: Higher temperatures can increase racemization risk for sensitive amino acids.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Visualizations

SPPS_Troubleshooting_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection coupling Couple this compound deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test incomplete Incomplete Coupling kaiser_test->incomplete Positive complete Coupling Complete kaiser_test->complete Negative troubleshoot Troubleshooting Options incomplete->troubleshoot next_cycle Proceed to Next Cycle complete->next_cycle double_coupling Perform Double Coupling troubleshoot->double_coupling change_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) troubleshoot->change_reagent microwave Use Microwave Assistance troubleshoot->microwave capping Cap Unreacted Amines troubleshoot->capping double_coupling->coupling change_reagent->coupling microwave->coupling capping->next_cycle

Caption: Troubleshooting workflow for incomplete this compound coupling.

Coupling_Reagent_Activation cluster_0 Uronium/Aminium Salt Activation cluster_1 Carbodiimide Activation Fmoc-D-Ile-COOH Fmoc-D-Ile-COOH Active Ester Active Ester Fmoc-D-Ile-COOH->Active Ester + HATU/HCTU/COMU HATU/HCTU/COMU HATU/HCTU/COMU->Active Ester Base (DIPEA) Base (DIPEA) Base (DIPEA)->Active Ester Coupled Peptide Coupled Peptide Active Ester->Coupled Peptide + Peptide-Resin-NH2 Peptide-Resin-NH2 Peptide-Resin-NH2->Coupled Peptide Fmoc-D-Ile-COOH_2 Fmoc-D-Ile-COOH O-acylisourea O-acylisourea Fmoc-D-Ile-COOH_2->O-acylisourea + DIC DIC DIC->O-acylisourea Oxyma Oxyma Oxyma Ester Oxyma Ester O-acylisourea->Oxyma Ester + Oxyma (- N-acylurea) Coupled Peptide_2 Coupled Peptide Oxyma Ester->Coupled Peptide_2 + Peptide-Resin-NH2_2 Peptide-Resin-NH2 Peptide-Resin-NH2_2->Coupled Peptide_2

Caption: Activation pathways for different classes of coupling reagents.

References

Technical Support Center: Fmoc-D-Isoleucine Solubility in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-isoleucine in common solid-phase peptide synthesis (SPPS) solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving this compound in DMF or NMP?

A1: this compound, due to its hydrophobic nature, can be prone to aggregation, which may lead to solubility challenges in standard SPPS solvents like DMF and NMP.[1][2] While these solvents are generally effective for most Fmoc-amino acids, the hydrophobicity of isoleucine can sometimes lead to the formation of intermolecular hydrogen bonds, causing the molecules to clump together and resist dissolution.[3]

Q2: Are there any visible indicators of this compound solubility issues or aggregation?

A2: Yes, during peptide synthesis, signs of aggregation can include the shrinking of the resin matrix in batch synthesis.[1] In continuous-flow synthesis, you might observe a broadening and flattening of the UV deprotection peak during the Fmoc-removal step. When preparing the amino acid solution, you may notice suspended particles that do not dissolve even with vortexing, or the solution may appear cloudy.

Q3: Is there a difference in solubility between this compound and Fmoc-L-isoleucine?

A3: While the D-configuration is primarily used to enhance proteolytic resistance and modulate secondary peptide structures, there is no direct evidence to suggest a significant intrinsic difference in solubility between this compound and Fmoc-L-isoleucine in DMF or NMP based on their stereochemistry alone. The primary driver for solubility issues for both is the hydrophobicity of the isoleucine side chain.

Q4: Can the quality of the solvent affect the solubility of this compound?

A4: Absolutely. The purity of your DMF or NMP is crucial. DMF, for instance, can degrade over time to release dimethylamine. These impurities can potentially interact with the Fmoc-amino acid and affect its solubility and reactivity. Always use high-purity, peptide-synthesis-grade solvents.

Troubleshooting Guides

Issue 1: this compound is not fully dissolving in DMF or NMP at room temperature.

Root Cause: Insufficient solvation energy to overcome the intermolecular forces holding the this compound molecules together.

Solutions:

  • Sonication: Gentle sonication in a water bath can provide the necessary energy to break up aggregates and promote dissolution.

  • Gentle Warming: Carefully warming the solvent to 30-40°C can increase the solubility. Avoid excessive heat, as it can potentially degrade the Fmoc-amino acid.

  • Solvent Switching: If you are using DMF, switching to NMP might offer better solvation for bulky, hydrophobic amino acids due to its different polarity.

Issue 2: The this compound solution appears cloudy or forms a precipitate over time.

Root Cause: The concentration of this compound may be too high for the chosen solvent, leading to saturation and precipitation. Peptide chain aggregation on the resin can also be a contributing factor.

Solutions:

  • Lower Concentration: If feasible for your protocol, try preparing a more dilute solution of this compound. This may require a longer coupling time or a double coupling to ensure the reaction goes to completion.

  • Use of Co-solvents: The addition of a small percentage of a more polar or "chaotropic" solvent like Dimethyl Sulfoxide (DMSO) can help disrupt hydrogen bonding and improve solubility. However, ensure the co-solvent is compatible with your resin and overall synthesis strategy.

  • Addition of Chaotropic Salts: For on-resin aggregation issues, washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling can help break up secondary structures.

Quantitative Data Summary

CompoundSolventSolubilityNotes
This compound DMSO100 mg/mL (282.96 mM)Requires sonication. Useful for in vitro studies, but indicates good solubility in a polar aprotic solvent.
Fmoc-D-allo-isoleucine DMFAt least 10 mg/mLBased on optical rotation measurement of C=1 in DMF, implying at least this level of solubility.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS Coupling

Objective: To prepare a solution of this compound for coupling to the solid-phase resin.

Materials:

  • This compound

  • High-purity DMF or NMP

  • Coupling reagents (e.g., HBTU/HCTU and DIPEA, or DIC and Oxyma)

  • Clean, dry reaction vessel

Procedure:

  • Weigh the required amount of this compound into the reaction vessel.

  • Add the calculated volume of DMF or NMP to achieve the desired concentration (typically 0.2 M to 0.5 M).

  • Vortex the mixture for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the vessel in a room temperature water bath for 5-10 minutes.

  • Proceed with the addition of coupling reagents as per your standard SPPS protocol. For example, for HBTU/HCTU activation, add the coupling agent and DIPEA and allow to pre-activate for 2-5 minutes before adding to the resin.

Protocol 2: Troubleshooting Poor Solubility with Co-solvents

Objective: To dissolve this compound that exhibits poor solubility in pure DMF or NMP.

Materials:

  • This compound

  • High-purity DMF or NMP

  • High-purity DMSO

  • Clean, dry reaction vessel

Procedure:

  • Weigh the required amount of this compound into the reaction vessel.

  • Prepare a 9:1 (v/v) mixture of your primary solvent (DMF or NMP) and DMSO.

  • Add the solvent mixture to the this compound to achieve the desired concentration.

  • Vortex the solution thoroughly.

  • If necessary, sonicate for 5-10 minutes.

  • Proceed with your standard coupling protocol, ensuring the co-solvent mixture is compatible with all subsequent steps.

Visualizations

experimental_workflow cluster_dissolution This compound Dissolution start Weigh this compound add_solvent Add DMF or NMP start->add_solvent vortex Vortex add_solvent->vortex check_solubility Fully Dissolved? vortex->check_solubility sonicate Sonicate (5-10 min) check_solubility->sonicate No dissolved Solution Ready for Coupling check_solubility->dissolved Yes troubleshoot Proceed to Troubleshooting check_solubility->troubleshoot Still not dissolved warm Gentle Warming (30-40°C) sonicate->warm warm->check_solubility

Caption: Standard experimental workflow for dissolving this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Solubility Issues start Incomplete Dissolution option1 Switch to NMP (if using DMF) start->option1 option2 Use Co-solvent (e.g., 10% DMSO) start->option2 option3 Lower Concentration start->option3 check_solubility Dissolution Successful? option1->check_solubility option2->check_solubility option3->check_solubility success Proceed with Coupling check_solubility->success Yes failure Consider Alternative Strategies (e.g., different protecting group) check_solubility->failure No

Caption: Logical workflow for troubleshooting this compound solubility.

References

Technical Support Center: Managing Peptide Aggregation with D-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the aggregation of peptide chains using D-Isoleucine.

Frequently Asked Questions (FAQs)

Q1: Why is peptide aggregation a problem in my experiments?

A1: Peptide aggregation is a common issue where peptide chains self-associate to form larger, often insoluble structures. This can lead to several experimental problems, including:

  • Reduced Yield and Purity: During solid-phase peptide synthesis (SPPS), aggregation on the resin can hinder coupling and deprotection steps, resulting in lower yields and the presence of deletion sequences.[1]

  • Inaccurate Quantification: Incomplete dissolution of a lyophilized peptide leads to incorrect stock solution concentrations, affecting the accuracy of downstream assays.

  • Loss of Biological Activity: Aggregated peptides may not adopt the necessary conformation to bind to their targets, leading to reduced or no biological effect.

  • Formation of Toxic Species: In the context of amyloidogenic peptides, soluble oligomers and larger fibrillar aggregates can be cytotoxic.[2][3]

Q2: How does the amino acid sequence, particularly with Isoleucine, contribute to aggregation?

A2: The primary sequence of a peptide is a major determinant of its propensity to aggregate. Hydrophobic amino acids, such as Isoleucine (Ile), Leucine (Leu), and Valine (Val), are particularly prone to causing aggregation due to the hydrophobic effect, which drives these residues to minimize contact with water by associating with each other. Peptides with a high content of hydrophobic residues (over 50%) are often poorly soluble in aqueous solutions. Isoleucine, with its bulky and hydrophobic side chain, can promote the formation of stable β-sheet structures, which are the foundation of many types of peptide aggregates and amyloid fibrils.

Q3: What is the proposed mechanism by which D-Isoleucine helps manage peptide aggregation?

A3: Incorporating D-amino acids, such as D-Isoleucine, is a strategy to disrupt the regular, repeating backbone structure required for the formation of stable β-sheets.[4] The naturally occurring L-amino acids in a peptide chain allow for the formation of a specific hydrogen-bonding network that stabilizes β-sheet structures. Introducing a D-amino acid with its opposite stereochemistry creates a "kink" or steric hindrance in the peptide backbone. This disruption makes it energetically unfavorable for the peptide to adopt the extended conformation necessary for β-sheet formation and subsequent aggregation. While L-Isoleucine promotes aggregation through hydrophobic interactions and β-sheet propensity, D-Isoleucine is thought to act as a "β-sheet breaker," preventing or slowing down the aggregation process.[2]

Q4: When should I consider incorporating D-Isoleucine into my peptide sequence?

A4: Consider incorporating D-Isoleucine when you are working with a peptide sequence that is known to be aggregation-prone, especially if it contains multiple hydrophobic residues. This strategy is particularly relevant when:

  • You experience significant challenges with peptide solubility in aqueous buffers.

  • You observe low yields or purity during solid-phase peptide synthesis due to on-resin aggregation.

  • Your research involves inhibiting the aggregation of an amyloidogenic peptide, and you are exploring peptide-based inhibitors.

Troubleshooting Guides

Issue 1: Poor Solubility of a Lyophilized Peptide Containing Isoleucine

If your lyophilized peptide is difficult to dissolve, it may be due to aggregation. The introduction of a D-Isoleucine residue at a key position in the sequence can improve solubility.

Troubleshooting Workflow:

cluster_0 Solubility Troubleshooting start Start: Lyophilized Peptide Insoluble test_solubility Perform Small-Scale Solubility Test (e.g., 1 mg in 100 µL sterile water) start->test_solubility is_soluble Is peptide soluble? test_solubility->is_soluble use_organic Use minimal organic solvent (DMSO, DMF) and dilute dropwise into aqueous buffer is_soluble->use_organic No end_soluble Success: Peptide Solubilized is_soluble->end_soluble Yes sonicate_warm Apply gentle sonication or warming (<40°C) use_organic->sonicate_warm check_soluble_again Is peptide soluble? sonicate_warm->check_soluble_again resynthesize Consider Re-synthesis: Substitute a key L-Isoleucine with D-Isoleucine check_soluble_again->resynthesize No check_soluble_again->end_soluble Yes end_insoluble End: Peptide remains insoluble. Further optimization needed. resynthesize->end_insoluble

Caption: Workflow for troubleshooting peptide insolubility.

Issue 2: Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)

On-resin aggregation can lead to failed synthesis. Substituting a problematic L-Isoleucine with D-Isoleucine can disrupt secondary structure formation on the resin.

Troubleshooting Steps:

  • Identify the Problematic Region: If the synthesis fails or yields are low after the addition of several hydrophobic residues, particularly Isoleucine, this region is likely prone to aggregation.

  • Sequence Modification: In your next synthesis attempt, substitute one of the L-Isoleucine residues in the identified problematic region with D-Isoleucine. The optimal position for substitution may require some empirical testing.

  • Use Aggregation-Disrupting Conditions: In addition to the D-Isoleucine substitution, consider using a lower loading resin, a more polar solvent like N-Methyl-2-pyrrolidone (NMP), or performing couplings at an elevated temperature to further minimize on-resin aggregation.

Quantitative Data Summary

While specific quantitative data for the effect of D-Isoleucine on a wide range of peptides is not extensively available, the expected impact of substituting an aggregation-prone L-Isoleucine with D-Isoleucine is summarized below. The values are illustrative and will vary depending on the specific peptide sequence.

ParameterL-Isoleucine Containing Peptide (Expected)D-Isoleucine Substituted Peptide (Expected)Rationale
Aqueous Solubility Low to ModerateModerate to HighD-isomer disrupts β-sheet formation, reducing aggregation and improving interaction with solvent.
Aggregation Kinetics (ThT Assay) Rapid aggregation, high fluorescence signalSlower aggregation, lower fluorescence signalSteric hindrance from the D-amino acid slows down the formation of β-sheet rich fibrils.
SPPS Yield (for aggregation-prone sequences) LowImprovedReduced on-resin aggregation leads to more efficient coupling and deprotection steps.
β-Sheet Content (Circular Dichroism) HighLowThe D-amino acid acts as a "β-sheet breaker," favoring a more random coil conformation in solution.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of a D-Isoleucine Containing Peptide

This protocol is for testing the solubility of your synthesized peptide where a D-Isoleucine has been incorporated to manage aggregation.

Materials:

  • Lyophilized D-Isoleucine-containing peptide

  • Sterile, deionized water

  • Organic solvents (DMSO, DMF)

  • Aqueous buffers (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).

  • Add a small volume of sterile water to achieve a high concentration (e.g., 10 mg/mL).

  • Vortex the sample for 30 seconds.

  • Visually inspect for complete dissolution (a clear solution with no particulates).

  • If not fully dissolved, add a minimal amount of an organic co-solvent like DMSO (e.g., 10 µL) and vortex again.

  • If still not dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Once the peptide is in solution, slowly add this stock solution dropwise to your desired aqueous buffer while vortexing to reach the final desired concentration. This prevents the peptide from crashing out of solution.

Protocol 2: Monitoring Aggregation Inhibition using Thioflavin T (ThT) Assay

This assay can be used to compare the aggregation kinetics of a peptide with L-Isoleucine versus its D-Isoleucine substituted counterpart.

Workflow Diagram:

cluster_1 ThT Assay Workflow prep_pep Prepare Stock Solutions: L-Ile Peptide & D-Ile Peptide (e.g., in DMSO) setup_plate Set up 96-well plate: - Peptide solution - ThT - Buffer prep_pep->setup_plate prep_tht Prepare ThT Stock Solution (e.g., in water) prep_tht->setup_plate incubate Incubate at 37°C with shaking setup_plate->incubate measure Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) at regular intervals incubate->measure analyze Analyze Data: Plot fluorescence vs. time to compare aggregation kinetics measure->analyze result Result: Compare aggregation lag time and maximum fluorescence analyze->result

Caption: Workflow for a Thioflavin T (ThT) aggregation assay.

Signaling Pathways and Logical Relationships

Proposed Mechanism of D-Isoleucine in Disrupting β-Sheet Formation

The diagram below illustrates the proposed mechanism by which a D-Isoleucine substitution disrupts the hydrogen bonding network essential for β-sheet elongation, a critical step in peptide aggregation.

cluster_0 L-Isoleucine Peptide Aggregation cluster_1 D-Isoleucine Substitution Effect L_Monomer L-Ile Monomer L_Oligomer β-Sheet Oligomer (Stable H-bonds) L_Monomer->L_Oligomer Self-assembles D_Disrupted Disrupted Oligomer (Steric hindrance, unstable H-bonds) L_Monomer->D_Disrupted Co-aggregates with L_Fibril Fibril L_Oligomer->L_Fibril Elongates D_Monomer D-Ile Monomer D_Monomer->L_Oligomer Caps growing fibril D_Monomer->D_Disrupted Attempts to assemble D_NoFibril Aggregation Inhibited D_Disrupted->D_NoFibril Blocks elongation

Caption: D-Isoleucine disrupts β-sheet formation and fibril elongation.

References

Technical Support Center: Fmoc-D-Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side reactions and challenges during solid-phase peptide synthesis (SPPS) using Fmoc-D-isoleucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in peptide synthesis?

A1: this compound is incorporated into peptides for several strategic reasons. The D-configuration enhances proteolytic resistance, increasing the peptide's stability against enzymatic degradation in biological systems.[1] This can lead to improved bioavailability and a longer in vivo half-life, which is highly desirable for therapeutic peptides. Additionally, the incorporation of a D-amino acid can modulate the secondary structure of the peptide, disrupting α-helices and β-sheets to potentially alter receptor binding affinities or improve cellular uptake.[1][2]

Q2: Are there any known side reactions specifically associated with this compound?

A2: While many side reactions are general to Fmoc-SPPS, the unique structure of D-isoleucine—being both a β-branched and a D-amino acid—can influence the prevalence of certain issues. The most common challenges include steric hindrance during coupling, an increased propensity for diketopiperazine formation when it is the N-terminal residue of a dipeptide, and potential epimerization under basic conditions.[3][4] Its hydrophobicity can also contribute to peptide aggregation.

Q3: How does the D-configuration of isoleucine affect the likelihood of racemization?

A3: Epimerization, the conversion of one stereoisomer to another, is a potential side reaction in peptide synthesis, particularly during the activation step in the presence of a base. While the D-amino acid itself is less prone to racemization (conversion to a mixture of D and L forms), the preceding amino acid in the sequence can be susceptible to epimerization during the coupling of this compound due to the prolonged reaction times and stronger coupling reagents often required to overcome steric hindrance.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (indicating unreacted free amines) after a coupling step.

  • Presence of deletion sequences (peptide missing the D-isoleucine residue) in the final product, confirmed by mass spectrometry.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance D-Isoleucine is a β-branched amino acid, and its bulky side chain can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to overnight to allow more time for the coupling to proceed to completion. 2. Increase Temperature: Gently warming the reaction vessel can help overcome the activation energy barrier. However, this should be done with caution to avoid potential epimerization. 3. Use Stronger Coupling Reagents: Employ more potent activating agents like HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids.
Peptide Aggregation The hydrophobic nature of the isoleucine side chain can contribute to the aggregation of peptide chains on the solid support, limiting reagent access.1. Change Solvent System: Switch from DMF to NMP or add chaotropic salts to disrupt secondary structures. 2. Incorporate Backbone Protection: Use of pseudoproline dipeptides or DMB-dipeptides in the sequence prior to the difficult coupling can disrupt aggregation.

Experimental Protocol: Standard Coupling of this compound using HATU

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.

  • Initiate Activation: Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.

  • Coupling Reaction: Immediately transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Washing: After the coupling, thoroughly wash the resin with DMF to remove any unreacted reagents.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Diagram: Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency (Positive Kaiser Test) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 solution1a Extend Coupling Time (e.g., overnight) cause1->solution1a solution1b Increase Temperature (with caution) cause1->solution1b solution1c Use Stronger Coupling Reagents (e.g., HATU, HCTU) cause1->solution1c solution2a Change Solvent (e.g., NMP) cause2->solution2a solution2b Incorporate Backbone Protection cause2->solution2b end Successful Coupling solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end

Caption: Workflow for addressing low coupling efficiency.

Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Loss of the N-terminal dipeptide (e.g., D-Ile-Xaa) from the resin, resulting in a truncated final peptide.

  • Identification of the cyclic dipeptide byproduct in the cleavage solution.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
N-terminal Deprotection After the Fmoc deprotection of the second amino acid in the sequence, the newly formed N-terminal D-isoleucine's amino group can perform an intramolecular nucleophilic attack on the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring (diketopiperazine). This is more prevalent with sterically less hindered second amino acids like glycine or proline.1. Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky nature of this resin sterically hinders the intramolecular cyclization. 2. Couple the third amino acid immediately: Minimize the time the deprotected dipeptide-resin is exposed to basic conditions before the next coupling reaction. 3. Incorporate a dipeptide: Couple a pre-formed dipeptide of the second and third amino acids to bypass the vulnerable dipeptide stage on the resin.

Diagram: Mechanism of Diketopiperazine Formation

G cluster_0 On Resin cluster_1 Cleaved Products A H2N-D-Ile-CO-Xaa-CO-Resin (Deprotected Dipeptide) B Diketopiperazine (Cyclized Dipeptide) A->B Intramolecular Attack D Final Peptide is Truncated C HO-Resin (Truncated)

Caption: Pathway of diketopiperazine formation from a resin-bound dipeptide.

Issue 3: Epimerization of the Preceding Amino Acid

Symptoms:

  • Presence of a diastereomeric impurity in the final peptide, detected by chiral chromatography or high-resolution mass spectrometry.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Base-Mediated Proton Abstraction During the activation of this compound with a carbodiimide and a base (like DIPEA), the α-proton of the preceding N-terminal amino acid on the resin can be abstracted. Reprotonation can occur from either face, leading to epimerization. This is exacerbated by long activation times and strong bases.1. Use Additives that Suppress Racemization: Include additives like Oxyma Pure® or HOBt in the coupling reaction. 2. Avoid Prolonged Pre-activation: Mix the coupling reagents just before adding them to the resin. 3. Use a Milder Base: If possible, use a less hindered or weaker base than DIPEA, such as N-methylmorpholine (NMM), though this may impact coupling efficiency.

Diagram: Logical Relationship in Epimerization

G A Coupling of this compound B Use of Strong Base (e.g., DIPEA) + Long Activation Time A->B C α-Proton Abstraction from Preceding Amino Acid B->C D Epimerization C->D E Use Racemization Suppressants (Oxyma, HOBt) E->C Inhibits F Minimize Pre-activation Time F->C Reduces

References

Technical Support Center: Purifying Crude Peptides with D-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for improving the purity of crude synthetic peptides, with a special focus on the challenges presented by the inclusion of D-isoleucine. Find answers to frequently asked questions and follow detailed troubleshooting guides to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude peptides containing D-isoleucine?

A1: The main difficulty arises from the presence of diastereomers. D-isoleucine is a stereoisomer of L-isoleucine. If the synthesis process allows for even minor epimerization or if a mixture of L- and D-isoleucine is present, you will have peptide sequences that are identical in composition but differ in the 3D orientation of the isoleucine residue. These diastereomers often have very similar hydrophobicities, making them difficult to separate using standard purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]

Q2: What is the standard method for purifying crude synthetic peptides?

A2: The most common and powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] This technique separates peptides based on their hydrophobicity. A C18-modified silica column is typically used as the stationary phase, and peptides are eluted with a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA).

Q3: Why does my D-isoleucine-containing peptide show a single broad peak or a poorly resolved shoulder in RP-HPLC?

A3: This is a classic sign of co-eluting diastereomers. Because the only difference between the target peptide and its diastereomeric impurity is the stereochemistry at the isoleucine position, their overall hydrophobicity is nearly identical. Standard RP-HPLC conditions may not provide enough selectivity to resolve these closely related species, resulting in peak broadening or incomplete separation.

Q4: Can I improve the separation of diastereomers on a standard RP-HPLC system?

A4: Yes, optimization may improve resolution. Strategies include:

  • Slowing the Gradient: A shallower, slower gradient increases the time the peptides interact with the stationary phase, which can enhance separation.

  • Changing the Mobile Phase: Altering the organic modifier (e.g., trying methanol or isopropanol instead of acetonitrile) or changing the ion-pairing agent can modify selectivity.

  • Optimizing Temperature: Adjusting the column temperature can sometimes influence the interaction kinetics and improve separation, although its effect can be unpredictable.

Q5: What other chromatographic techniques can be used if RP-HPLC is insufficient?

A5: If RP-HPLC fails to provide adequate purity, several orthogonal methods can be employed:

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. It is very effective for removing impurities that have a different charge state from the target peptide.

  • Size Exclusion Chromatography (SEC): SEC separates molecules by size and is useful for removing high-molecular-weight polymers or small molecule impurities.

  • Chiral Chromatography: This is the most direct approach for separating diastereomers. It uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation. Crown-ether and Cinchona alkaloid-based CSPs are effective for separating amino acids and small peptides.

Q6: My crude peptide has poor solubility. How should I prepare it for purification?

A6: Poor solubility is common for hydrophobic peptides. Start by attempting to dissolve the peptide in the initial aqueous mobile phase (e.g., water with 0.1% TFA). If that fails, try the following:

  • Acidic or Basic Solutions: For peptides with a net basic or acidic character, dissolving in a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonia) solution before dilution may help.

  • Organic Solvents: Use a minimal amount of a strong organic solvent like DMSO, DMF, or isopropanol to first dissolve the peptide, then slowly dilute it with the aqueous mobile phase. Be aware that high concentrations of these solvents can interfere with column binding.

Troubleshooting Guides

Problem 1: Poor or No Separation of Diastereomers (Broad or Single Peak)
Symptom Possible Cause Recommended Solution
A single, broad, or asymmetric peak is observed where two diastereomers are expected.Co-elution due to similar hydrophobicity.1. Optimize RP-HPLC Conditions: - Use a very slow, shallow gradient (e.g., 0.1-0.5% organic increase per minute). - Experiment with a different organic modifier (e.g., methanol). - Change the mobile phase pH if the peptide's charge state can be altered without compromising stability.2. Switch to a Chiral Method: - Employ a column with a Chiral Stationary Phase (CSP) designed for peptide separation. This is the most reliable way to resolve stereoisomers.
Multiple unresolved peaks are present.Presence of diastereomers plus other synthesis-related impurities (deletion sequences, truncated peptides).1. Implement a Multi-Step Purification: - Use a "capture" step like Ion Exchange Chromatography (IEX) first to remove charged impurities. - Follow with a high-resolution RP-HPLC or Chiral HPLC step for polishing.
Problem 2: Low Peptide Purity and/or Recovery After Purification
Symptom Possible Cause Recommended Solution
Final purity is low despite seemingly good separation.- Fractions were pooled too broadly.- Peptide is aggregating on the column.1. Analyze Fractions Narrowly: - Collect smaller fractions across the peak. - Analyze the purity of each fraction by analytical HPLC before pooling.2. Mitigate Aggregation: - Inject more dilute samples. - Add organic modifiers like isopropanol to the mobile phase to keep hydrophobic peptides in solution.
Low yield of the final lyophilized product.- Peptide precipitation during purification.- Adsorption to vials or column hardware.- Peptide degradation in solution.1. Improve Solubility: - Ensure the peptide remains fully dissolved in all mobile phases.2. Prevent Adsorption: - Use low-adsorption vials (e.g., siliconized).3. Ensure Stability: - Keep peptide solutions cold when possible. - Lyophilize purified fractions as soon as possible, as peptides in solution can degrade.

Experimental Protocols

Protocol 1: Optimized RP-HPLC for Diastereomer Separation
  • System & Column: Use a high-performance liquid chromatography system with a high-resolution, C18 reversed-phase column (e.g., 3 µm particle size or smaller).

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Solvent A. If solubility is poor, use a small amount of DMSO to dissolve the peptide first, then dilute with Solvent A. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography Method:

    • Equilibration: Equilibrate the column with 95% Solvent A / 5% Solvent B.

    • Injection: Inject the prepared sample.

    • Gradient: Run a very shallow linear gradient. For example, increase Solvent B from 5% to 45% over 80 minutes (a rate of 0.5% per minute). The exact gradient will depend on the peptide's hydrophobicity and must be optimized.

    • Detection: Monitor the elution at 210-220 nm.

  • Fraction Collection & Analysis: Collect small fractions (e.g., 0.5 mL) throughout the elution of the main peak. Analyze the purity of key fractions using an analytical RP-HPLC method.

  • Post-Processing: Pool the fractions that meet the desired purity level and lyophilize immediately to obtain the final product as a powder.

Protocol 2: Chiral HPLC for Diastereomer Separation
  • System & Column: Use an HPLC system with a Chiral Stationary Phase (CSP) column. A crown-ether-based CSP is well-suited for separating amino acid enantiomers and diastereomeric peptides.

  • Mobile Phases:

    • Mobile phase composition is highly dependent on the specific chiral column. A common mobile phase for crown-ether columns is a mixture of methanol and water with an acidic modifier like perchloric acid (e.g., 5 mM HClO₄ in 84% MeOH / 16% H₂O). Always follow the manufacturer's recommendation for the specific CSP.

  • Sample Preparation: Dissolve the crude or partially purified peptide in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography Method:

    • Equilibration: Equilibrate the column extensively with the mobile phase as recommended by the manufacturer.

    • Injection: Inject the prepared sample.

    • Elution: Chiral separations are often performed isocratically (with a constant mobile phase composition).

    • Detection: Monitor the elution at an appropriate UV wavelength (e.g., 210 nm).

  • Fraction Collection & Analysis: Collect the separated enantiomeric or diastereomeric peaks in distinct fractions. Confirm identity and purity via analytical HPLC and mass spectrometry.

  • Post-Processing: Pool the pure fractions and lyophilize.

Data & Performance Metrics

The choice of purification strategy can significantly impact the final purity and yield. The following table summarizes results from a study purifying a therapeutic peptide, demonstrating the power of a multi-step approach.

Purification Step Starting Purity Loading Final Purity Yield Reference
Step 1: Cation Exchange Chromatography (CIEX) 55%30 g/L91.8%92%
Step 2: RP-HPLC Polishing 91.8%N/A99.0%N/A

This data illustrates how an initial capture step using an orthogonal method like IEX can effectively remove the bulk of impurities, allowing the final RP-HPLC step to act as a polishing phase to achieve very high purity.

Visual Guides & Workflows

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// Edges crude -> solubilize [color="#5F6368"]; solubilize -> purify [color="#5F6368"]; purify -> collect [color="#5F6368"]; collect -> analyze [color="#5F6368"]; analyze -> check [color="#5F6368"]; check -> pool [label=" Yes", color="#34A853", fontcolor="#202124", fontsize=10]; check -> repurify [label="No ", color="#EA4335", fontcolor="#202124", fontsize=10]; repurify -> collect [color="#5F6368"]; pool -> lyophilize [color="#5F6368"]; lyophilize -> final [color="#5F6368"]; } }

Caption: General workflow for the purification of synthetic peptides.

// Node Definitions start [label="Problem: Co-eluting Diastereomers\n(Single Broad Peak in RP-HPLC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is a Chiral HPLC\ncolumn available?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// 'Yes' Path chiral_path [label="Use Chiral HPLC", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_protocol [label="Follow Protocol 2:\n- Select appropriate Chiral Stationary Phase\n- Isocratic elution is common\n- Collect separated isomer peaks", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// 'No' Path rphplc_path [label="Optimize RP-HPLC Method", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; opt_gradient [label="1. Decrease Gradient Slope\n(e.g., 0.2% B/min)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; opt_mobile [label="2. Change Mobile Phase\n(Try Methanol or Isopropanol)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; opt_temp [label="3. Adjust Temperature\n(e.g., try 30°C, 40°C, 50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"];

q2 [label="Is separation\nnow adequate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", margin="0.2,0.1"];

success [label="Success:\nProceed to Pooling & Lyophilization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consider Orthogonal Method\n(e.g., IEX) or resynthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1 [color="#5F6368"]; q1 -> chiral_path [label=" Yes", color="#34A853", fontcolor="#202124", fontsize=10]; chiral_path -> chiral_protocol [color="#5F6368"]; chiral_protocol -> success [color="#5F6368"];

q1 -> rphplc_path [label="No ", color="#EA4335", fontcolor="#202124", fontsize=10]; rphplc_path -> opt_gradient [color="#5F6368"]; opt_gradient -> opt_mobile [color="#5F6368", style=dashed]; opt_mobile -> opt_temp [color="#5F6368", style=dashed]; opt_temp -> q2 [color="#5F6368"];

q2 -> success [label=" Yes", color="#34A853", fontcolor="#202124", fontsize=10]; q2 -> fail [label="No ", color="#EA4335", fontcolor="#202124", fontsize=10]; } }

Caption: Troubleshooting decision tree for separating peptide diastereomers.

References

false negative Kaiser test after Fmoc-D-isoleucine coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: False Negative Kaiser Test after Fmoc-D-Isoleucine Coupling

A "false negative" Kaiser test result after the coupling of this compound can be a perplexing issue for peptide chemists. This guide will help you understand the underlying causes and provide a systematic approach to troubleshoot and resolve this problem.

FAQ 1: Why am I getting a negative (or colorless) Kaiser test result after coupling this compound, suggesting the reaction is complete, when it might not be?

A negative Kaiser test in this context is often not a true "false negative" of the test's detection capability but rather an indication of a failed or incomplete coupling reaction. The primary reason for this is steric hindrance.

FAQ 2: How can I confirm if the coupling of this compound was truly incomplete?

Since the Kaiser test can be unreliable for sterically hindered amino acids, it is crucial to use alternative monitoring tests. These tests have different reaction mechanisms and are often more sensitive to the presence of unreacted amines in such contexts.

A summary of recommended alternative tests is provided below:

Test NamePrinciplePositive Result ColorNotes
Chloranil Test Reaction with chloranilBlue or GreenEffective for both primary and secondary amines.
Isatin Test Reaction with isatinBlueParticularly useful for detecting secondary amines like proline, but also effective for primary amines.
TNBS Test Reaction with 2,4,6-trinitrobenzenesulfonic acidOrange or RedA sensitive test for primary amines.
Bromophenol Blue Test Acid-base indicatorBlue or Blue-GreenDetects the basicity of the free amine.
FAQ 3: What should I do if an alternative test confirms that the this compound coupling is incomplete?

If an alternative test indicates an incomplete coupling, you should not proceed to the next deprotection step. Instead, follow these remedial actions:

  • Recouple: The most straightforward approach is to perform a second coupling (recoupling) with a fresh solution of activated this compound.

  • Optimize Coupling Conditions: If recoupling is still insufficient, consider modifying the reaction conditions to overcome the steric hindrance:

    • Change Coupling Reagent: Switch to a more potent activating reagent such as HATU, HCTU, or PyBOP.

    • Extend Reaction Time: Increase the coupling time to allow the reaction to proceed to completion.

    • Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but this should be done cautiously to avoid side reactions.

  • Capping: If, after recoupling and optimizing conditions, a small fraction of unreacted amines remains, it is essential to "cap" them. This is done by acetylating the unreacted N-terminal amines with acetic anhydride. Capping prevents the formation of deletion peptide impurities in the final product.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Kaiser Test Protocol

This test is highly sensitive for primary amines.

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Take 10-15 beads of resin in a small test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive: Blue or purple color.

    • Negative: Colorless or yellow.

Chloranil Test Protocol

This test is suitable for both primary and secondary amines.

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde in DMF.

  • Reagent B: 2% (w/v) chloranil in DMF.

Procedure:

  • Place 1-5 mg of resin in a small test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

    • Positive: Blue or green color.

    • Negative: Colorless or yellowish.

Isatin Test Protocol

This test is particularly sensitive for secondary amines but also detects primary amines.

Reagents:

  • Isatin Solution:

    • Add 2 g of isatin to 60 mL of benzyl alcohol.

    • Stir at room temperature for 2 hours.

    • Filter to remove any undissolved isatin.

    • Dissolve 2.5 g of Boc-Phe-OH in the filtrate.

Procedure:

  • Place a small amount (4-5 mg) of resin in a small test tube.

  • Add 2-3 drops of the isatin solution.

  • Heat at 100°C for 5 minutes.

  • Observe the color of the beads.

    • Positive: Blue color indicates an incomplete reaction.

TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test Protocol

A sensitive test for primary amines.

Reagents:

  • Reagent A: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.

  • Reagent B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.

Procedure:

  • Remove a few resin beads and wash them thoroughly with DMF.

  • Suspend the beads in fresh DMF in a small test tube.

  • Add 1 drop of Reagent A and 1 drop of Reagent B.

  • Allow the sample to stand at room temperature for 5 minutes.

  • Wash the beads with DMF and observe their color.

    • Positive: Red beads indicate an incomplete coupling.

Bromophenol Blue Test Protocol

This test detects the basicity of free amines.

Reagents:

  • Test Solution: Dissolve 3 mg of bromophenol blue in 100 mL of DMF.

Procedure:

  • Transfer 10-15 beads to a small test tube.

  • Carefully rinse the beads with fresh DMF.

  • Add 1-2 drops of the test solution.

  • Observe the color of the beads.

    • Positive (Incomplete Coupling): Blue to blue-green beads.

    • Nearly Complete: Yellow-green beads.

    • Complete: Yellow beads with a trace of green.

Visual Guides

Troubleshooting Workflow for this compound Coupling

The following diagram illustrates the decision-making process when encountering a negative Kaiser test after attempting to couple this compound.

G start Start: this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result alt_test Perform Alternative Test (e.g., Chloranil, TNBS) kaiser_result->alt_test Negative (Colorless) recouple Recouple with Fresh Reagents kaiser_result->recouple Positive (Blue) alt_result Alternative Test Result? alt_test->alt_result alt_result->recouple Positive proceed Proceed to Next Deprotection Step alt_result->proceed Negative recouple->alt_test optimize Optimize Coupling: - Stronger Reagent (HATU) - Longer Time recouple->optimize If still positive optimize->alt_test cap Cap Unreacted Amines (Acetic Anhydride) optimize->cap If still slightly positive cap->proceed

Caption: Troubleshooting workflow for a negative Kaiser test with this compound.

Logical Relationship of Coupling Issues and Solutions

This diagram shows the logical connections between the problem of steric hindrance and the recommended solutions.

G cluster_solutions problem Problem: Steric Hindrance of This compound incomplete_coupling Leads to: Incomplete Coupling problem->incomplete_coupling false_negative Results in: Misleading 'False Negative' Kaiser Test incomplete_coupling->false_negative verify 1. Verify with Alternative Tests (Chloranil, TNBS) solution_header Solutions remediate 2. Remediate Coupling - Recouple - Optimize Reagents/Time prevent 3. Prevent Deletion - Cap with Acetic Anhydride

Caption: Relationship between the problem of steric hindrance and its solutions.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-isoleucine and Alternative Protecting Groups: An NMR Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for amino acids is a critical step in solid-phase peptide synthesis (SPPS). The choice of protecting group can significantly influence the coupling efficiency, solubility, and potential for side reactions. This guide provides a comparative analysis of Fmoc-D-isoleucine against two common alternatives, Boc-D-isoleucine and Cbz-D-isoleucine, with a focus on their characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data Comparison

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound, Boc-D-isoleucine, and Cbz-D-isoleucine. The data for the corresponding L-isomers are presented, as the NMR spectra of enantiomers are identical in a non-chiral solvent. The data is compiled from various sources and typical values are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shift Data (ppm)

AssignmentThis compound (CDCl₃)[1]Boc-D-isoleucine (CDCl₃)Cbz-D-isoleucine (CDCl₃)
α-H4.41~4.30~4.35
β-H1.96~1.90~1.95
γ-CH₂1.45, 1.20~1.42, ~1.15~1.45, ~1.18
γ-CH₃0.93~0.92~0.94
δ-CH₃0.97~0.90~0.91
NH5.35~5.10~5.15
Protecting Group
Fmoc-CH, CH₂4.22, 4.49, 7.30-7.77--
Boc-(CH₃)₃-1.45-
Cbz-CH₂, Ph--5.12, 7.30-7.40

Table 2: ¹³C NMR Chemical Shift Data (ppm)

AssignmentThis compound (CDCl₃)Boc-D-isoleucine (CDCl₃)Cbz-D-isoleucine (CDCl₃)
C=O (acid)~176.0~176.5~176.2
α-C~58.5~58.8~59.0
β-C~37.5~37.3~37.4
γ-C~25.0~25.1~25.2
δ-C~15.5~15.6~15.7
ε-C~11.5~11.4~11.6
Protecting Group
Fmoc47.3, 67.2, 120.0, 125.1, 127.1, 127.7, 141.3, 143.9, 156.2 (C=O)--
Boc28.3, 79.5 (q-C), 155.5 (C=O)--
Cbz67.0, 127.9, 128.1, 128.5, 136.4, 156.1 (C=O)--

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of N-protected amino acids is outlined below.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the protected amino acid for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect the chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of 200-250 ppm is typically used.

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Visualization of Key NMR Data

The chemical shifts of the α-proton and α-carbon are particularly sensitive to the nature of the N-protecting group. The following diagram illustrates the relative positions of these key signals for Fmoc-, Boc-, and Cbz-protected D-isoleucine.

Protecting_Group_Comparison cluster_alpha_H α-Proton (¹H NMR) Chemical Shift (ppm) cluster_alpha_C α-Carbon (¹³C NMR) Chemical Shift (ppm) Boc_H Boc-D-Ile (~4.30) Cbz_H Cbz-D-Ile (~4.35) Fmoc_H Fmoc-D-Ile (4.41) Fmoc_C Fmoc-D-Ile (~58.5) Boc_C Boc-D-Ile (~58.8) Cbz_C Cbz-D-Ile (~59.0)

Caption: Comparison of α-proton and α-carbon chemical shifts.

References

Navigating Purity: A Comparative Guide to HPLC Analysis of Fmoc-D-isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. Fmoc-D-isoleucine, a crucial building block in the synthesis of therapeutic peptides and other complex molecules, is no exception. Ensuring its chemical and enantiomeric purity is paramount to the success of these endeavors. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound purity, supported by experimental data and detailed protocols.

The assessment of this compound purity is a two-pronged approach, requiring both the determination of overall chemical purity and the specific quantification of its enantiomeric counterpart, Fmoc-L-isoleucine. While reversed-phase HPLC is a powerful tool for separating the target molecule from process-related impurities, it is incapable of distinguishing between enantiomers. For this, specialized chiral chromatography is essential.

The Gold Standard: A Tale of Two HPLCs

High-Performance Liquid Chromatography stands as the undisputed gold standard for assessing the purity of Fmoc-amino acids due to its high resolution, sensitivity, and quantitative accuracy.[1] The analysis of this compound necessitates two distinct HPLC methodologies: an achiral (reversed-phase) method to determine overall chemical purity and a chiral method to resolve and quantify the D- and L-enantiomers.

Reversed-Phase HPLC for Overall Chemical Purity

A standard reversed-phase HPLC method is employed to separate this compound from potential impurities generated during its synthesis. These impurities can include:

  • Free D-isoleucine: Resulting from incomplete Fmoc protection.

  • Fmoc-ß-alanine: A common process-related impurity.

  • Dipeptides (Fmoc-D-Ile-D-Ile-OH): Formed during the Fmoc protection step.

  • Other synthesis-related byproducts.

The following table summarizes a typical reversed-phase HPLC method for this purpose.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 25 °C
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50) at a concentration of 1 mg/mL.

This method effectively separates the main this compound peak from common impurities, allowing for an accurate assessment of its overall chemical purity.

Chiral HPLC for Enantiomeric Purity

The presence of the undesired L-enantiomer of Fmoc-isoleucine can have significant consequences in peptide synthesis and drug development. Chiral HPLC is indispensable for separating and quantifying these stereoisomers. Chiral Stationary Phases (CSPs) are the key to this separation, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for Fmoc-amino acids.[2][3]

The choice of chiral column and mobile phase is critical for achieving optimal separation. Below is a comparison of different chiral HPLC columns that have demonstrated success in resolving Fmoc-amino acid enantiomers.

Column TypeChiral SelectorPrincipleAdvantagesDisadvantages
Polysaccharide-based Cellulose or Amylose derivatives (e.g., Lux Cellulose-2, CHIRALPAK IC)Inclusion, hydrogen bonding, dipole-dipole interactionsBroad applicability, good resolution for many Fmoc-amino acids.[2][4]Can be sensitive to mobile phase composition.
Macrocyclic Glycopeptide-based Teicoplanin or Ristocetin A (e.g., CHIROBIOTIC T, CHIROBIOTIC R)Ionic interactions, hydrogen bonding, steric hindranceMultimodal capability, rugged, effective for a wide range of amino acids.May require specific mobile phase conditions.
Quinine-based Quinine derivatives (e.g., QN-AX)Ion-exchange and hydrogen bonding interactionsEffective for acidic compounds.May have lower sample capacity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections provide protocols for both achiral and chiral HPLC analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC Analysis

Objective: To determine the overall chemical purity of this compound and separate it from synthesis-related impurities.

Instrumentation:

  • HPLC system with a gradient pump and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of TFA in water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Program the gradient as follows: 50% B to 95% B over 20 minutes.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength of 265 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram and integrate the peaks to determine the area percentage of the main peak and any impurities.

Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-isoleucine.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC grade)

  • This compound sample

  • Fmoc-L-isoleucine standard (for peak identification)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% TFA) in a 60:40 (v/v) ratio.

    • Degas the mobile phase.

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample in the mobile phase.

    • Prepare a standard solution of Fmoc-L-isoleucine in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain isocratic elution with the prepared mobile phase.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength of 265 nm.

  • Analysis:

    • Inject the this compound sample and the Fmoc-L-isoleucine standard separately to identify the retention times of each enantiomer.

    • Inject a mixture of the sample and standard to confirm peak identification.

    • Quantify the amount of the L-enantiomer in the this compound sample by comparing the peak area to that of the main D-enantiomer peak.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both reversed-phase and chiral HPLC analysis.

Reversed_Phase_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MP_Prep Prepare Mobile Phases A & B Sample_Prep Dissolve this compound Injection Inject Sample Sample_Prep->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 265 nm Separation->Detection Integration Integrate Peaks Detection->Integration Purity_Calc Calculate Chemical Purity (%) Integration->Purity_Calc

Caption: Workflow for Reversed-Phase HPLC Analysis of this compound Purity.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MP_Prep Prepare Isocratic Mobile Phase Sample_Prep Dissolve this compound & L-Standard Injection Inject Sample & Standard Sample_Prep->Injection Separation Isocratic Elution on Chiral Column Injection->Separation Detection UV Detection at 265 nm Separation->Detection Peak_ID Identify D and L Peaks Detection->Peak_ID Quantification Quantify Enantiomeric Impurity (%) Peak_ID->Quantification

Caption: Workflow for Chiral HPLC Analysis of this compound Enantiomeric Purity.

Alternative Purity Assessment Methods

While HPLC is the predominant technique, other methods can provide complementary information on the purity of this compound.

MethodPrincipleApplicationAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase for chiral separations.Enantiomeric purity determination.Faster analysis times and reduced organic solvent consumption compared to HPLC.Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary.Analysis of charged impurities and enantiomeric separation with chiral additives.High separation efficiency and low sample consumption.Can be less robust than HPLC for routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Distinguishes enantiomers using chiral solvating or derivatizing agents that induce chemical shift differences.Determination of enantiomeric excess.Non-destructive and provides structural information.Lower sensitivity than HPLC and may require specialized reagents.
Mass Spectrometry (MS) Coupled with LC (LC-MS) for the identification and quantification of impurities.Identification of unknown impurities and confirmation of molecular weight.High selectivity and sensitivity, provides structural information.May not be suitable for direct enantiomeric separation without a chiral front-end.

References

A Comparative Guide to the Mass Spectrometric Characterization of Fmoc-D-isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric performance for the characterization of Fmoc-D-isoleucine against other analytical alternatives, supported by experimental data and detailed protocols. This compound is a critical building block in solid-phase peptide synthesis (SPPS), and its precise identification and purity are paramount for the synthesis of reliable and effective peptide-based therapeutics and research tools.[1][2]

Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides highly accurate measurements of the molecular weight of a compound and offers structural elucidation through the analysis of its fragmentation patterns. For this compound, mass spectrometry serves as a definitive method for confirming its identity and assessing its purity, especially when coupled with a separation technique like liquid chromatography (LC-MS).

Key Mass Spectrometric Data for this compound

The fundamental data points for the mass spectrometric analysis of this compound are summarized in the table below. These values are essential for the initial identification of the compound in a mass spectrum.

ParameterValueSource
Chemical Formula C₂₁H₂₃NO₄[2][3]
Molecular Weight 353.41 g/mol [4]
Monoisotopic Mass 353.16270821 Da
Expected [M+H]⁺ (m/z) 354.1700 DaCalculated
Expected [M+Na]⁺ (m/z) 376.1519 DaCalculated
Expected [M-H]⁻ (m/z) 352.1554 DaCalculated

Fragmentation Pattern of this compound

The fragmentation of Fmoc-protected amino acids within a mass spectrometer is a predictable process, primarily involving the cleavage of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Understanding this fragmentation is crucial for the structural confirmation of this compound.

Upon collision-induced dissociation (CID), the protonated molecular ion ([M+H]⁺) of this compound is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway involves the loss of the Fmoc group through the cleavage of the C-O bond of the carbamate, leading to the formation of a dibenzofulvene molecule and the protonated D-isoleucine. Further fragmentation of the D-isoleucine backbone and side chain can also be observed.

A simplified, proposed fragmentation pathway for this compound is illustrated below.

fragmentation_pathway This compound [M+H]⁺\nm/z 354.17 This compound [M+H]⁺ m/z 354.17 Dibenzofulvene\n(Loss of C₁₄H₁₀) Dibenzofulvene (Loss of C₁₄H₁₀) Protonated D-isoleucine\nm/z 132.10 Protonated D-isoleucine m/z 132.10 This compound [M+H]⁺\nm/z 354.17->Protonated D-isoleucine\nm/z 132.10 - C₁₅H₁₀O₂ Immonium ion\nm/z 86.09 Immonium ion m/z 86.09 Protonated D-isoleucine\nm/z 132.10->Immonium ion\nm/z 86.09 - H₂O, -CO Loss of H₂O Loss of H₂O Fragment\nm/z 58.07 Fragment m/z 58.07 Immonium ion\nm/z 86.09->Fragment\nm/z 58.07 - C₂H₄ Loss of CO Loss of CO

Proposed fragmentation pathway of this compound.
Table of Expected Fragment Ions

The following table summarizes the expected major fragment ions for this compound based on the proposed fragmentation pathway.

Ion DescriptionProposed Structure / LossExpected m/z ([M+H]⁺)
Protonated Molecule [Fmoc-Ile+H]⁺354.17
Fragment 1 [Ile+H]⁺132.10
Fragment 2 Immonium ion of Isoleucine86.09
Fragment 3 Loss of ethene from immonium ion58.07
Fragment 4 Dibenzofulvene cation from Fmoc group179.08
Fragment 5 Fluorenyl cation165.07

Experimental Protocol for LC-MS Analysis

This protocol provides a general method for the characterization of this compound using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).

1. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100–500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

4. Data Analysis

  • Process the acquired data using appropriate mass spectrometry software.

  • Identify the peak corresponding to the [M+H]⁺ ion of this compound in the full scan spectrum.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions as detailed in the table above.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for the characterization of this compound, a comprehensive analysis often employs orthogonal techniques for confirmation of purity and structure.

TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.Robust, reproducible, widely available.Does not provide molecular weight or structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of stereochemistry.Provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts, more complex data analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., carbonyls, amines).Fast, non-destructive.Provides general structural information, not specific for molecular identification.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating mass spectrometry with other analytical techniques.

characterization_workflow cluster_0 Initial Analysis cluster_1 Structural Confirmation Sample Sample HPLC HPLC Sample->HPLC Purity Assessment Purity_Check Purity > 95%? HPLC->Purity_Check LC_MS LC_MS Purity_Check->LC_MS Yes Purification Purification Purity_Check->Purification No NMR NMR LC_MS->NMR Identity Confirmation FTIR FTIR NMR->FTIR Functional Group Analysis Final_Report Final_Report FTIR->Final_Report Comprehensive Data Purification->HPLC

Characterization workflow for this compound.

References

A Head-to-Head Comparison: Fmoc-D-Isoleucine vs. Boc-D-Isoleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for the α-amino function of amino acids is a critical decision that dictates the overall synthetic approach and profoundly impacts the efficiency, purity, and yield of the final peptide. This guide provides a comprehensive comparison of two of the most widely used protected forms of D-isoleucine: Fmoc-D-isoleucine and Boc-D-isoleucine, tailored for researchers, scientists, and professionals in drug development.

The fundamental difference between the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies lies in their deprotection chemistry. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine, while the Boc group is acid-labile, requiring a moderately strong acid such as trifluoroacetic acid (TFA) for its cleavage.[1] This distinction forms the basis of two orthogonal peptide synthesis strategies, each with its own set of advantages and disadvantages.

Performance in SPPS: A Comparative Overview

While the optimal strategy can be sequence-dependent, a general performance comparison can be made based on the established characteristics of Fmoc and Boc chemistries. Isoleucine, being a hydrophobic amino acid, can contribute to aggregation during synthesis. The choice of protecting group can influence how this challenge is managed.

Table 1: Illustrative Performance Comparison of this compound and Boc-D-Isoleucine in SPPS

ParameterThis compoundBoc-D-IsoleucineNotes
Resin Type Wang or Rink Amide resinMerrifield or PAM resinResin choice is dictated by the C-terminal functionality and the cleavage conditions.
Coupling Efficiency (per step) >99%~98-99%Fmoc chemistry often exhibits slightly higher coupling efficiencies. Coupling can be monitored by the Kaiser test.
Deprotection Conditions 20% Piperidine in DMF50% TFA in DCMFmoc deprotection is milder than the repetitive acidolysis in Boc-SPPS.
Overall Crude Peptide Yield 65-85%60-80%Yield is highly sequence-dependent.
Crude Peptide Purity (by HPLC) 55-75%60-80%Boc chemistry can sometimes offer advantages for hydrophobic sequences prone to aggregation.[1]
Final Purified Peptide Yield 25-45%20-40%Dependent on the efficiency of purification.

Note: The data presented in this table is illustrative and compiled based on generally accepted performance characteristics of Fmoc and Boc SPPS strategies. Actual results can vary significantly based on the specific peptide sequence, synthesis scale, coupling reagents, and reaction conditions.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Boc-D-isoleucine into a peptide chain are provided below. These protocols outline a single cycle of deprotection and coupling for each strategy.

Fmoc-SPPS Protocol for this compound

This protocol describes a manual synthesis cycle on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., 100-250 mg, depending on loading) in a synthesis vessel.

  • Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 1-2 hours at room temperature with gentle agitation.[2]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF (~5 mL) to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of 20% piperidine in DMF (~5 mL) and agitate for an additional 10-15 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.38 mmol, 3.8 eq) in DMF (~3 mL).

  • Add diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial and allow the mixture to pre-activate for 2-5 minutes.[2]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

4. Final Cleavage and Deprotection:

  • After the entire peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly "Reagent K" (TFA/H₂O/Phenol/Thioanisole/1,2-Ethanedithiol).

Boc-SPPS Protocol for Boc-D-Isoleucine

This protocol describes a manual synthesis cycle on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with 0.5 mmol/g loading) in a fritted reaction vessel.

  • Add dichloromethane (DCM, ~5 mL) and agitate for 30 minutes to swell the resin.

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% TFA in DCM (~5 mL) to the resin.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh portion of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 5 mL).

3. Neutralization:

  • Wash the resin with DMF (3 x 5 mL).

  • Add a solution of 10% DIEA in DMF (~5 mL) and agitate for 5 minutes. Repeat this step once.

  • Wash the resin with DMF (5 x 5 mL).

4. Coupling of Boc-D-Isoleucine:

  • In a separate vial, dissolve Boc-D-isoleucine (0.3 mmol, 3 eq) and HOBt (1-Hydroxybenzotriazole) (0.3 mmol, 3 eq) in a minimal amount of DMF.

  • Add DCC (N,N'-Dicyclohexylcarbodiimide) (0.3 mmol, 3 eq) dissolved in DCM. Allow for pre-activation for 10-15 minutes at 0°C.

  • Filter the solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using the Kaiser test.

  • Drain the coupling solution and wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

5. Final Cleavage and Deprotection:

  • The final cleavage is typically performed using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers.

Visualization of SPPS Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.

Fmoc_SPPS_Workflow Resin Resin-AA(PG) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (this compound, Coupling Reagent, DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Resin-AA-Ile(Fmoc) Washing2->Elongated_Peptide Repeat Cycle Boc_SPPS_Workflow Resin Resin-AA(PG) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (DIEA/DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling (Boc-D-Isoleucine, Coupling Reagent) Washing2->Coupling Washing3 Washing (DCM/DMF) Coupling->Washing3 Elongated_Peptide Resin-AA-Ile(Boc) Washing3->Elongated_Peptide Repeat Cycle

References

A Researcher's Guide to Confirming D-Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

The deliberate incorporation of D-amino acids into peptides and proteins is a rapidly advancing strategy in drug development and chemical biology, offering enhanced proteolytic stability and unique conformational properties. Verifying the precise location and stereochemistry of these residues is critical for ensuring product efficacy and safety. This guide provides a comparative overview of the leading analytical methods for confirming D-amino acid incorporation, complete with experimental data and detailed protocols to aid researchers in selecting the optimal technique for their needs.

Comparison of Analytical Methods

The choice of analytical method for confirming D-amino acid incorporation depends on several factors, including the nature of the sample, the required sensitivity, and the desired level of structural detail. The following tables summarize the key performance characteristics of the most prevalent techniques.

Table 1: Performance Comparison of Key Analytical Methods

Analytical MethodPrincipleThroughputSensitivityKey AdvantagesKey Limitations
Chiral Chromatography (HPLC/GC) Enantioselective separation on a chiral stationary phase or after derivatization with a chiral reagent.[1][2]Medium to HighHigh (pmol to fmol)Robust, quantitative, well-established methods.[1]May require derivatization, which adds complexity.[3]
Mass Spectrometry (MS) Fragmentation pattern differences between diastereomeric peptides or after chiral derivatization.[4]HighVery High (fmol to amol)Provides sequence and site-specific information; can be coupled with LC or CE.Distinguishing epimers can be challenging without specialized techniques (e.g., ion mobility).
Enzymatic Assays Stereospecific enzymes (e.g., D-amino acid oxidase) act only on D-enantiomers.HighHighCost-effective, highly selective for D-amino acids.Indirect method, may not provide positional information in a peptide sequence.
NMR Spectroscopy Differences in chemical shifts of diastereomeric complexes formed with a chiral solvating agent.LowLow to Medium (µmol to nmol)Provides detailed structural information in solution, non-destructive.Lower sensitivity compared to other methods, complex data analysis.
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector.HighHighHigh separation efficiency, low sample and reagent consumption.Lower loading capacity, can be less robust than HPLC.

Table 2: Quantitative Performance Data for D-Amino Acid Analysis

MethodAnalyteMatrixLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)
LC-MS D-AsparagineCell Media>0.99984.4 – 112.8%Intra-day: 0.28–5.64%; Inter-day: 2.17–6.46%Not explicitly stated
GC-MS Various amino acidsBiological fluids>0.99880–120%Intra-assay: 5.1–14.0%; Inter-assay: 6.3–16.6%Not explicitly stated
Chiral HPLC SerineStandard SolutionNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Enzymatic Assay (DAAO) D-AlanineStandard SolutionNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
NMR (nhPHIP) α-amino acidsMethanolic extractLinear dependence demonstratedNot explicitly stated~10% for D-Ile and D-ValSubmicromolar

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols and workflows for the key methods.

Chiral HPLC-MS for D-Amino Acid Identification

This method is a powerful tool for the separation and quantification of D-amino acids in a peptide hydrolysate.

Experimental Protocol:

  • Protein Hydrolysis: The peptide or protein sample is first hydrolyzed to its constituent amino acids. This is typically achieved by heating the sample in 6M HCl at 110°C for 24 hours in a vacuum-sealed tube to minimize oxidative degradation. For tryptophan analysis, alkaline hydrolysis with barium hydroxide is required.

  • Derivatization (Indirect Method): The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column (e.g., C18).

  • Direct Method (Chiral Stationary Phase): Alternatively, the underivatized amino acids can be directly separated on a chiral stationary phase (CSP) column. Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for this purpose.

  • LC-MS Analysis: The separation is performed using an HPLC system coupled to a mass spectrometer. A gradient elution with a mobile phase consisting of acetonitrile and water with an additive like formic acid is commonly used. The mass spectrometer is operated in a suitable mode (e.g., selected ion monitoring) for sensitive detection and quantification.

Workflow Diagram:

Chiral_HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Peptide Peptide Sample Hydrolysis Acid Hydrolysis Peptide->Hydrolysis Derivatization Chiral Derivatization (Optional) Hydrolysis->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC MS Mass Spectrometry Detection HPLC->MS Data Data Analysis & Quantification MS->Data

Workflow for Chiral HPLC-MS Analysis.
Mass Spectrometry-Based Localization of D-Amino Acids

For determining the exact position of a D-amino acid within a peptide sequence, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) are invaluable.

Experimental Protocol:

  • Sample Preparation: The peptide sample containing the potential D-amino acid is prepared in a suitable solvent for electrospray ionization.

  • LC-IMS-MS Analysis: The sample is introduced into an LC-IMS-MS system. The peptide epimers (peptides differing only in the stereochemistry of one amino acid) are first separated by reversed-phase liquid chromatography.

  • Collision-Induced Dissociation (CID): The separated epimers are then subjected to collision-induced dissociation to generate fragment ions.

  • Ion Mobility Separation: The resulting fragment ions are separated based on their shape and size in the ion mobility cell. Epimeric fragment ions will have slightly different conformations and thus different drift times.

  • Mass Analysis: The mass-to-charge ratio of the mobility-separated fragment ions is determined by the mass spectrometer.

  • Data Analysis: By comparing the arrival time distributions of the fragment ions from the two epimers, the location of the D-amino acid can be pinpointed. A shift in the arrival time for a specific fragment ion indicates that the site of stereochemical inversion is within that fragment.

Logical Relationship Diagram:

IMS_MS_Logic Start Peptide Epimers LC LC Separation Start->LC CID Collision-Induced Dissociation LC->CID IMS Ion Mobility Separation CID->IMS MS Mass Analysis IMS->MS Analysis Compare Fragment Ion Arrival Times MS->Analysis Localization Localize D-Amino Acid Analysis->Localization Enzymatic_Assay_Pathway cluster_reaction Primary Reaction cluster_detection Detection Pathway DAA D-Amino Acid DAAO D-Amino Acid Oxidase DAA->DAAO O2 O2 O2->DAAO KetoAcid α-Keto Acid DAAO->KetoAcid NH3 NH3 DAAO->NH3 H2O2 H2O2 DAAO->H2O2 HRP Horseradish Peroxidase H2O2->HRP Chromogen_ox Colored Product HRP->Chromogen_ox Spectrophotometer Spectrophotometric Measurement Chromogen_ox->Spectrophotometer Chromogen_red Chromogenic Substrate Chromogen_red->HRP

References

A Comparative Guide to Coupling Reagents for Fmoc-D-Isoleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as Fmoc-D-isoleucine, represents a critical challenge in solid-phase peptide synthesis (SPPS). The bulky side chain of isoleucine can significantly impede the rate and efficiency of peptide bond formation, leading to incomplete reactions, lower yields, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore paramount to overcoming these hurdles and ensuring the successful synthesis of the target peptide. This guide provides an objective comparison of commonly used coupling reagents for the acylation of this compound, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific research needs.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent for a sterically hindered amino acid like this compound is evaluated based on several key metrics: coupling efficiency, the yield of the desired peptide, and the degree of racemization. While direct comparative data for this compound is sparse in the literature, the following table summarizes the performance of common coupling reagents based on studies with other sterically hindered or racemization-prone amino acids, which can be extrapolated to inform the choice for this compound.

Coupling ReagentClassRelative Coupling Efficiency for Hindered ResiduesRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltVery HighLowRapid reaction kinetics, high efficiency for difficult couplings.[1][2]Higher cost, potential for guanidinylation if used in excess.[2]
HBTU Aminium/Uronium SaltHighLow to ModerateGood efficiency for most applications, cost-effective.[3]Less effective than HATU for highly hindered residues, can cause racemization with sensitive amino acids.[4]
PyBOP Phosphonium SaltHighLowEffective for sterically hindered couplings, avoids guanidinylation.Can be less efficient than HATU for some sequences.
COMU Aminium/Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer byproducts (non-explosive).Higher cost.
DIC/HOBt Carbodiimide/AdditiveModerateLowCost-effective, low racemization.Slower reaction times, potential for side reactions (e.g., N-acylurea formation), less efficient for very difficult couplings.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using various coupling reagents. These protocols assume a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

Protocol 1: HATU Coupling
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: HBTU Coupling
  • Resin Swelling and Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-3 hours at room temperature.

  • Washing and Monitoring: Follow steps 5 and 6 of the HATU protocol.

Protocol 3: PyBOP Coupling
  • Resin Swelling and Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and PyBOP (0.39 mmol, 3.9 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-3 hours at room temperature.

  • Washing and Monitoring: Follow steps 5 and 6 of the HATU protocol.

Protocol 4: COMU Coupling
  • Resin Swelling and Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and COMU (0.39 mmol, 3.9 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing and Monitoring: Follow steps 5 and 6 of the HATU protocol.

Protocol 5: DIC/HOBt Coupling
  • Resin Swelling and Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF.

  • Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (0.4 mmol, 4 eq.). Agitate the mixture for 2-4 hours at room temperature.

  • Washing and Monitoring: Follow steps 5 and 6 of the HATU protocol.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Fmoc-D-Ile + Reagent + Base) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) NextCycle Next Coupling Cycle KaiserTest->NextCycle Negative NextCycle->Deprotection Cleavage Cleavage from Resin NextCycle->Cleavage Reagent_Selection Start Select Coupling Reagent for This compound HighEfficiency High Coupling Efficiency and Speed are Critical Start->HighEfficiency CostSensitive Cost-Effectiveness is a Major Factor Start->CostSensitive HATU_COMU HATU or COMU HighEfficiency->HATU_COMU Yes HBTU_PyBOP HBTU or PyBOP HighEfficiency->HBTU_PyBOP No CostSensitive->HBTU_PyBOP No DIC_HOBt DIC/HOBt CostSensitive->DIC_HOBt Yes

References

The Impact of D-Isoleucine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry on peptide structure is paramount. The substitution of a single L-amino acid with its D-enantiomer can dramatically alter a peptide's conformation, stability, and biological activity. This guide provides a comprehensive evaluation of the impact of D-isoleucine on peptide conformation, drawing upon experimental data from circular dichroism (CD) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

The incorporation of D-amino acids, such as D-isoleucine, is a powerful strategy in peptide drug design. It can enhance proteolytic stability, thereby increasing the in-vivo half-life of peptide therapeutics[1][2]. However, this modification is not without conformational consequences. The introduction of a D-amino acid can disrupt or stabilize secondary structures like α-helices and β-sheets, leading to significant changes in the peptide's three-dimensional shape and, consequently, its interaction with biological targets[3][4].

Comparative Analysis of Conformational Changes

To illustrate the impact of D-isoleucine and its diastereomer, D-allo-isoleucine, this section summarizes quantitative data from several key studies. These examples highlight how the substitution of an L-amino acid with its D-counterpart can lead to measurable changes in peptide secondary and tertiary structure.

Case Study 1: The Antimicrobial Peptide Bombinin H2 vs. H4

The bombinin family of antimicrobial peptides offers a natural example of the functional consequences of D-amino acid incorporation. Bombinin H2 is an all-L-amino acid peptide, while bombinin H4 contains a D-allo-isoleucine at the second position instead of L-isoleucine[5].

PeptideSequenceSecondary Structure (in SDS micelles)Biological Activity
Bombinin H2 GIGGALLSAKVALKGVQGLF-NH2α-helicalAntimicrobial
Bombinin H4 G-(D-allo-Ile)-GGALLSAKVALKGVQGLF-NH2α-helicalMore potent antimicrobial than H2

Data sourced from Zangger et al., 2008.

NMR studies have shown that both peptides adopt a largely α-helical conformation in membrane-mimicking environments like SDS micelles. However, the presence of D-allo-isoleucine in Bombinin H4 is thought to influence its interaction with the membrane, contributing to its enhanced antimicrobial potency.

Case Study 2: Destabilization of α-Helical and β-Sheet Structures

Systematic studies on model peptides have quantified the destabilizing effect of single L-to-D amino acid substitutions on well-defined secondary and tertiary structures.

α-Helical Destabilization in a Villin Headpiece Subdomain (VHP) Variant:

Substitution PositionOriginal ResidueΔTm (°C)
4Glu-9.9
8Ala-13.9
15Ser-4.9
19Asn-13.1
26Gln-7.0
27His-1.2
30Lys-4.7
31Glu-8.3

Data represents the change in melting temperature (Tm) upon substitution of the L-amino acid with its D-enantiomer. Data adapted from Kreitler et al., 2023.

β-Sheet Disruption in a Pin1 WW Domain Variant:

A study on the β-sheet-rich Pin1 WW domain revealed that most single L-to-D substitutions within the core of the β-sheet led to a complete loss of the native fold at room temperature, as observed by CD spectroscopy.

Case Study 3: Induction of β-Sheet Conformation in an Antitumor Peptide

In contrast to the destabilizing effects often observed, D-amino acid substitution can also promote specific secondary structures. A study on the antitumor peptide RDP215 and its analog containing nine D-amino acids (9D-RDP215) demonstrated this phenomenon.

PeptideConditionα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)
RDP215 Buffer0101080
9D-RDP215 Buffer0351550
RDP215 POPS (cancer mimic)0402535
9D-RDP215 POPS (cancer mimic)0502030

Data adapted from Grissenberger et al., 2021.

Circular dichroism data revealed that while the all-L peptide RDP215 is largely unstructured in buffer, the D-amino acid-containing analog, 9D-RDP215, shows a significantly higher propensity for a β-sheet conformation. Both peptides adopt a more pronounced β-sheet structure in the presence of a cancer cell membrane mimic (POPS).

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides an overview of the key experimental protocols used to evaluate the conformational impact of D-isoleucine.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Protocol for Peptide Secondary Structure Analysis:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region (190-250 nm).

    • Determine the precise peptide concentration using a reliable method, such as UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by quantitative amino acid analysis.

    • Prepare a peptide stock solution (e.g., 1 mg/mL) and dilute it to the desired final concentration (typically 0.1-0.2 mg/mL) for CD analysis.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas for at least 30 minutes before and during the experiment.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Bandwidth: 1.0 nm

      • Scanning speed: 50 nm/min

      • Data pitch: 0.5 nm

      • Accumulations: 3-5 scans

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using the same quartz cuvette (typically 1 mm path length) that will be used for the sample.

    • Record the CD spectrum of the peptide solution.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

    • Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software such as K2D2 or DichroWeb.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including dihedral angles and inter-proton distances, which are essential for determining the three-dimensional structure of peptides in solution.

Protocol for Peptide Structure Determination:

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) or a deuterated organic solvent, to a concentration of 1-5 mM.

    • Adjust the pH of the solution to the desired value.

    • Add a small amount of a reference compound (e.g., DSS or TSP) for chemical shift calibration.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher). Standard experiments for peptide structure determination include:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, to resolve overlapping amide proton signals.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the chemical shifts of all protons in the peptide through sequential assignment, a process of linking the spin systems of adjacent residues using NOE connectivities.

    • Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.

    • Measure scalar coupling constants (e.g., ³J_HNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.

  • Structure Calculation and Refinement:

    • Use the experimental restraints (distances and dihedral angles) to calculate a family of 3D structures that are consistent with the NMR data using software such as CYANA, XPLOR-NIH, or AMBER.

    • Refine the calculated structures in a simulated environment that includes solvent to obtain a final ensemble of low-energy structures.

    • Validate the quality of the final structures using various statistical parameters.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution three-dimensional structure of a peptide in its crystalline state.

Protocol for Peptide Crystallization and Structure Determination:

  • Peptide Synthesis and Purification:

    • Synthesize the peptide using solid-phase peptide synthesis and purify it to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

  • Crystallization Screening:

    • Prepare a concentrated solution of the peptide (typically 5-20 mg/mL).

    • Screen a wide range of crystallization conditions using commercially available or custom-made screens. This involves varying parameters such as precipitant type and concentration, pH, temperature, and additives.

    • Common crystallization methods include hanging-drop and sitting-drop vapor diffusion.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions to obtain single, well-diffracting crystals.

    • Carefully harvest the crystals from the crystallization drop and cryo-protect them by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in an X-ray beamline (at a synchrotron or on a home source).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing methods (e.g., MAD, SAD).

    • Build an initial atomic model of the peptide into the resulting electron density map.

  • Structure Refinement and Validation:

    • Refine the atomic model against the experimental diffraction data to improve its agreement with the data and to optimize its stereochemistry.

    • Validate the final structure using various quality indicators to ensure its accuracy and reliability.

Impact on Signaling Pathways and Experimental Workflows

The conformational changes induced by D-isoleucine substitution can have profound effects on a peptide's ability to interact with its biological target, such as a G protein-coupled receptor (GPCR). This can alter the downstream signaling cascade.

Altered GPCR Signaling by a D-Isoleucine Containing Peptide

A peptide agonist typically binds to a GPCR, inducing a conformational change that facilitates the coupling of G proteins, leading to the production of second messengers and a cellular response. However, a D-amino acid substitution can alter the peptide's conformation in such a way that it still binds to the receptor but fails to induce the active conformation. In this scenario, the D-amino acid-containing peptide acts as a competitive antagonist, blocking the binding of the endogenous agonist and inhibiting the signaling pathway.

GPCR_Signaling_D_Isoleucine cluster_agonist Agonist-Mediated Activation cluster_antagonist Antagonism by D-Isoleucine Peptide Agonist L-Isoleucine Peptide (Agonist) GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive Binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein G Protein GPCR_active->G_protein Activates Effector Effector G_protein->Effector Modulates Response Cellular Response Effector->Response Leads to DIle_Peptide D-Isoleucine Peptide (Antagonist) GPCR_inactive2 GPCR (Inactive) DIle_Peptide->GPCR_inactive2 Binds No_Activation No Activation GPCR_inactive2->No_Activation

GPCR signaling modulation by a D-isoleucine peptide.
Experimental Workflow for Conformational Analysis

The evaluation of a D-isoleucine substituted peptide's conformation follows a logical progression of experiments, from initial synthesis to high-resolution structural determination.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (L-Ile and D-Ile analogs) Purification Purification (RP-HPLC) & Mass Spectrometry Peptide_Synthesis->Purification CD_Spectroscopy Circular Dichroism (CD) - Secondary Structure Analysis Purification->CD_Spectroscopy NMR_Spectroscopy NMR Spectroscopy - 3D Structure in Solution CD_Spectroscopy->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography - 3D Structure in Solid State CD_Spectroscopy->Xray_Crystallography Biological_Assay Biological Activity Assay (e.g., Receptor Binding) NMR_Spectroscopy->Biological_Assay Xray_Crystallography->Biological_Assay Data_Analysis Comparative Data Analysis & Interpretation Biological_Assay->Data_Analysis

Workflow for evaluating D-isoleucine peptide conformation.

References

Unambiguous Validation of Peptides Containing D-Isoleucine: A Comparative Guide to MS/MS Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of amino acid stereochemistry within a peptide therapeutic is critical for ensuring its safety, efficacy, and stability. The presence of a D-amino acid, such as D-isoleucine, where an L-amino acid is expected, can significantly alter a peptide's three-dimensional structure and biological activity. This guide provides an objective comparison of mass spectrometry-based methods for the validation of peptide sequences containing D-isoleucine, supported by experimental data and detailed protocols.

The substitution of an L-amino acid with its D-enantiomer is an isobaric modification, meaning it does not change the peptide's mass. Consequently, standard mass spectrometry (MS) and tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are often insufficient for direct differentiation, as they typically produce fragment ions with identical mass-to-charge ratios (m/z) for both epimers.[1][2][3] While subtle differences in fragment ion intensities may exist, more robust and unambiguous methods are required for confident validation.[3][4]

This guide explores and compares advanced MS/MS fragmentation techniques, chromatographic separation of diastereomers, and ion mobility spectrometry as key strategies for the definitive identification of D-isoleucine in peptide sequences.

Comparative Analysis of MS/MS Validation Strategies

The choice of analytical strategy for validating peptides containing D-isoleucine depends on the available instrumentation, the complexity of the sample, and the desired level of confidence. The following table summarizes and compares the leading MS/MS-based methodologies.

Methodology Principle Advantages Limitations Typical Throughput
Advanced Fragmentation MS/MS
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD)Non-ergodic fragmentation that cleaves the N-Cα bond of the peptide backbone, preserving labile post-translational modifications and side chains. Generates c- and z•-ions.Preserves side-chain information critical for isomer differentiation. Can be combined with collisional activation (EThcD, ETD-HCD) in MS³ experiments to generate diagnostic w-ions for isoleucine.Generally more effective for peptides with higher charge states. Fragmentation efficiency can be peptide-dependent.High
Radical-Directed Dissociation (RDD)Fragmentation is initiated by a radical site, which can be introduced covalently or non-covalently. The subsequent fragmentation is highly sensitive to the peptide's stereochemistry.Can provide significantly better chiral discrimination than CID. Applicable to various charge states.Requires specialized reagents or instrumentation to generate the radical. Method development can be more complex.Medium
Charge Transfer Dissociation (CTD)A high-energy activation technique that induces a wide variety of fragment ions, including side-chain cleavages that can be diagnostic for isomers.Provides extensive sequence coverage and can generate diagnostic d- and w-ions for leucine and isoleucine.Requires specialized instrumentation. Applicability for D/L isomer differentiation is an active area of research.High
Chromatographic Separation
Chiral Derivatization + LC-MS/MSThe peptide is hydrolyzed, and the resulting amino acids are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers are then separated by reverse-phase chromatography and detected by MS.High sensitivity and accuracy for quantifying enantiomeric purity. Established and well-documented methodology.Indirect method requiring complete hydrolysis and derivatization, which can be time-consuming and introduce artifacts.Low
Chiral Chromatography + LC-MS/MSThe peptide is hydrolyzed, and the free amino acids are separated on a chiral stationary phase (CSP) column, followed by MS detection.Direct analysis of amino acid enantiomers without derivatization, simplifying sample preparation.Requires specialized and often expensive chiral columns. Optimization of chromatographic conditions can be challenging.Medium
Ion Mobility Spectrometry (IMS)-MS
IMS-MSIons are separated based on their size, shape, and charge in a gas-filled drift tube. D- and L-amino acid-containing peptides can have different three-dimensional structures, leading to different collision cross-sections (CCS) and drift times.Provides an additional dimension of separation, allowing for the potential separation of peptide epimers prior to MS/MS analysis. Can help to localize the position of the D-amino acid by analyzing fragment ion arrival times.Separation is not guaranteed for all epimers, as the difference in CCS may be too small. Requires specialized IMS-enabled mass spectrometers.High

Experimental Protocols

Protocol 1: Differentiation of D/L-Isoleucine using ETD-HCD (MS³)

This method is suitable for instruments capable of multistage fragmentation, such as an Orbitrap Fusion mass spectrometer. It leverages ETD to generate z•-ions, which are then subjected to Higher-Energy Collisional Dissociation (HCD) to produce diagnostic w-ions.

  • Sample Preparation: Dissolve the peptide sample in a solution of 50% acetonitrile and 0.1% formic acid to a final concentration of 1 pmol/µL.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap Fusion) coupled to a nano-flow liquid chromatography system with a C18 reversed-phase column.

    • MS¹ Scan: Acquire full MS scans over a range of 350-1800 m/z.

    • MS² Scan (ETD): Isolate the precursor ion of interest and subject it to Electron Transfer Dissociation (ETD).

    • MS³ Scan (HCD): Isolate the primary z•-ion containing the isoleucine residue at its N-terminus. Fragment this z•-ion using HCD.

  • Data Analysis: Analyze the MS³ spectrum for the presence of a characteristic w-ion resulting from the loss of a C₂H₅• radical (29 Da) from the isoleucine side chain. This w-ion is diagnostic for isoleucine. The corresponding L-leucine would result in a loss of a C₃H₇• radical (43 Da). Subtle differences in the fragmentation patterns of the D- vs. L-isoleucine-containing z•-ions can be used for differentiation.

Protocol 2: Chiral Purity Analysis by Hydrolysis and Derivatization

This protocol is a classic and robust method for determining the enantiomeric excess of amino acids in a peptide.

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube.

    • Add 6 M deuterated hydrochloric acid (DCl) in D₂O. The use of deuterated reagents helps to correct for any racemization that may occur during hydrolysis.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Dry the sample completely to remove the acid.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the reaction at 40°C for 1 hour.

    • Quench the reaction by adding 2 M HCl.

    • Dry the sample.

  • LC-MS/MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the sample onto a standard C18 reverse-phase column. The diastereomeric derivatives of D- and L-isoleucine will have different retention times.

    • Use a triple quadrupole or high-resolution mass spectrometer to detect and quantify the separated diastereomers using selected ion monitoring (SIM) or extracted ion chromatograms (XIC).

Visualization of Analytical Workflows

ETD_HCD_Workflow cluster_LC LC Separation cluster_MS Mass Spectrometer Peptide Peptide Mixture MS1 MS¹ Scan (Precursor Ion Selection) Peptide->MS1 Ionization MS2 MS² (ETD) (z•-ion Generation) MS1->MS2 Isolation MS3 MS³ (HCD) (w-ion Generation) MS2->MS3 z•-ion Isolation DataAnalysis Data Analysis (Diagnostic w-ion) MS3->DataAnalysis

Chiral_Derivatization_Workflow Peptide Peptide Sample Hydrolysis Acid Hydrolysis (DCl/D₂O) Peptide->Hydrolysis AminoAcids Free Amino Acids (D/L Mix) Hydrolysis->AminoAcids Derivatization Derivatization (Marfey's Reagent) AminoAcids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers LC_Separation RP-LC Separation Diastereomers->LC_Separation MS_Detection MS/MS Detection & Quantification LC_Separation->MS_Detection

Fragmentation_Comparison cluster_CID Collision-Induced Dissociation (CID) cluster_ETD Electron Transfer Dissociation (ETD) CID_Peptide Protonated Peptide CID_Fragments b- and y-ions CID_Peptide->CID_Fragments Collision with Gas CID_Result Identical m/z (Subtle Intensity Differences) CID_Fragments->CID_Result ETD_Peptide Protonated Peptide ETD_Fragments c- and z•-ions ETD_Peptide->ETD_Fragments Electron Transfer ETD_Result Diagnostic w-ions (via MS³) ETD_Fragments->ETD_Result HCD

Conclusion

The validation of peptide sequences containing D-isoleucine requires specialized analytical techniques that go beyond standard MS/MS methods. Advanced fragmentation strategies, particularly those involving electron-transfer dissociation (ETD/ECD) in multistage experiments (MS³), offer a direct and powerful means of identifying and localizing D-amino acids within an intact peptide. Ion mobility spectrometry provides a promising orthogonal separation technique that can resolve peptide epimers. For quantitative analysis of enantiomeric purity, indirect methods involving chemical derivatization or chiral chromatography following peptide hydrolysis remain highly reliable, albeit more labor-intensive, approaches. The selection of the most appropriate method will be guided by the specific research question, sample complexity, and the capabilities of the available mass spectrometry platform.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-D-isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of research. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-D-isoleucine, a key building block in peptide synthesis.[1][2] Adherence to these protocols is crucial for minimizing exposure risks and ensuring proper use and disposal.

While this compound is generally not classified as a hazardous substance under OSHA or Regulation (EC) No. 1272/2008, it is prudent to handle it with care, as the toxicological properties have not been fully investigated.[3][4][5] Some safety data suggests it may be harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of standard laboratory PPE is required when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust have side shields. Goggles are required when there is a risk of splashing.
Hand Protection Disposable GlovesNitrile gloves are recommended. Gloves must be inspected for tears before use and disposed of properly after handling the chemical.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Dust Mask/RespiratorA type N95 (US) or P1 (EN143) respirator is recommended when handling the powder outside of a fume hood or where dust formation is possible.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 143688-83-9
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White powder
Melting Point 146 - 152 °C
Purity ≥95% - >98.5%
Storage Temperature Refrigerate at 0 - 8 °C

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for safety and maintaining chemical purity.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use process enclosures, local exhaust ventilation, or a fume hood to control airborne levels, especially where dust may be generated.

Receiving and Storage Protocol:

  • Upon receipt, inspect the container for any damage.

  • Store the tightly closed container in a dry, cool, and well-ventilated place.

  • For long-term storage, keep refrigerated at 0 - 8 °C.

Handling Protocol:

  • Before use, allow the container to warm to room temperature to prevent moisture condensation.

  • When weighing the compound, do so in a fume hood or a designated area with good ventilation to minimize dust inhalation.

  • Avoid creating dust.

  • Avoid contact with skin, eyes, and clothing.

  • When preparing solutions (e.g., dissolving in solvents like DMF), perform this task within a fume hood.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Spill and Disposal Protocol:

  • Spills: In case of a spill, avoid dust formation. Sweep up the spilled solid material using appropriate tools and place it into a suitable, closed container for disposal.

  • Waste Disposal: Dispose of unused material and contaminated packaging in accordance with federal, state, and local environmental regulations. Treat contaminated packaging as you would the product itself.

  • Glove Disposal: Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures immediately.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.

This compound Safe Handling Workflow

cluster_prep Preparation & Planning cluster_handling Handling Operations cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood / Ventilation) A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) B->C G Weigh & Prepare Solutions in Fume Hood C->G D Receive & Inspect Container E Store in a Cool, Dry, Ventilated Area (Refrigerate 0-8°C) D->E F Acclimate Container to Room Temp E->F Before Use F->G H Decontaminate Work Area G->H L Spill Containment: Sweep solid, place in sealed container G->L If Spill Occurs M Exposure Response: Follow First-Aid Measures G->M If Exposure Occurs I Segregate Waste (Solid Waste, Contaminated PPE) H->I J Dispose of Waste per Regulations I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.